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  • Product: 4-bromo-N-methyl-N-phenylaniline
  • CAS: 336190-16-0

Core Science & Biosynthesis

Foundational

4-Bromo-N-methyl-N-phenylaniline: A Comprehensive Technical Guide on Properties, Synthesis, and Cross-Coupling Applications

Executive Summary In the landscape of advanced materials science and medicinal chemistry, 4-bromo-N-methyl-N-phenylaniline (CAS: 336190-16-0) serves as a highly versatile building block. Structurally, it is an N-methylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials science and medicinal chemistry, 4-bromo-N-methyl-N-phenylaniline (CAS: 336190-16-0) serves as a highly versatile building block. Structurally, it is an N-methylated diarylamine featuring a strategically positioned bromine atom at the para position of one phenyl ring. This dual-functionality—combining the strong electron-donating capability of the tertiary amine with the electrophilic reactivity of the aryl bromide—makes it an indispensable precursor. It is predominantly utilized in the synthesis of hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs), push-pull molecular donors for Organic Photovoltaics (OPVs), and complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications, ensuring robust, self-validating protocols for laboratory scale-up.

Physicochemical Profiling and Structural Logic

The utility of 4-bromo-N-methyl-N-phenylaniline stems from its precise electronic distribution. The N-methyl group prevents unwanted N-arylation or N-alkylation side reactions during subsequent cross-coupling steps, a common pitfall when using secondary anilines. Furthermore, the para-bromo substituent provides a highly selective handle for palladium-catalyzed oxidative addition.

Quantitative Data Summary

The following table summarizes the core chemical and physical parameters of the compound, essential for stoichiometric calculations and analytical validation 1.

PropertyValue
Chemical Name 4-bromo-N-methyl-N-phenylaniline
Synonyms N-(4-bromophenyl)-N-methylaniline
CAS Registry Number 336190-16-0
Molecular Formula C13H12BrN
Molecular Weight 262.15 g/mol
Typical Commercial Purity ≥96.0%
Appearance Light yellow to off-white solid
InChI Key MKKXGDGGJNGLQP-UHFFFAOYSA-N

Synthetic Methodology: Regioselective Bromination

The most efficient and atom-economical route to synthesize 4-bromo-N-methyl-N-phenylaniline is the regioselective electrophilic aromatic substitution of N-methyldiphenylamine using N-Bromosuccinimide (NBS) 2.

Causality in Experimental Design
  • Reagent Choice (NBS vs. Br₂): NBS is selected over elemental bromine to tightly control the concentration of the active brominating species (Br⁺). This prevents over-bromination (e.g., 2,4-dibromination) and suppresses radical side reactions.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that stabilizes the highly polar Wheland intermediate formed during the electrophilic attack, significantly accelerating the reaction while maintaining high para-selectivity.

  • Temperature Control (0 °C): Initiating the reaction at 0 °C kinetically favors the para-position, as the steric bulk of the N-methyl-N-phenyl group hinders ortho-attack at lower thermal energies.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of N-methyldiphenylamine in 50 mL of anhydrous DMF.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Controlled Addition: Add 10.2 mmol (1.02 equiv) of recrystallized NBS portion-wise over 30 minutes. Self-Validation: Monitor the color change; a transient yellow-orange color indicates the formation of the active bromonium complex.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material spot (higher Rf) is fully consumed, validating the endpoint before workup.

  • Quenching & Extraction: Pour the mixture into 150 mL of ice water to precipitate the product and quench residual NBS. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to completely remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the product as a light yellow solid (Typical yield: >90%).

Synthesis A N-Methyldiphenylamine B N-Bromosuccinimide (NBS) in DMF (0°C to RT) A->B Reagents added C Electrophilic Aromatic Substitution (Para-selective) B->C Reaction intermediate D 4-bromo-N-methyl-N-phenylaniline (Yield: >90%) C->D Product isolation

Fig 1: Regioselective bromination workflow of N-methyldiphenylamine.

Downstream Applications: Buchwald-Hartwig Amination

Because of its structural stability, 4-bromo-N-methyl-N-phenylaniline is a premier aryl halide substrate for palladium-catalyzed C-N bond formation. In organic photovoltaics (OPVs), it is coupled with various amines or boronic acids to create push-pull D-π-A (Donor-pi-Acceptor) molecules, which reduce non-radiative voltage losses in solar cells 3.

Causality in Cross-Coupling Design
  • Catalyst (Pd₂(dba)₃): Provides a stable, zero-valent palladium source necessary to initiate the catalytic cycle via oxidative addition into the C-Br bond.

  • Ligand (RuPhos): The electron-rich, sterically demanding nature of RuPhos facilitates rapid oxidative addition and prevents the formation of inactive palladium dimers.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated amine intermediate without acting as a competing nucleophile against the aryl bromide.

Step-by-Step Protocol
  • Inert Atmosphere Setup: In a glovebox, charge a Schlenk tube with 4-bromo-N-methyl-N-phenylaniline (1.0 equiv), the secondary amine partner (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration). Causality: Toluene's high boiling point allows for the thermal energy required to drive the reductive elimination step.

  • Heating: Seal the tube, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Validation: Analyze an aliquot via LC-MS. The disappearance of the m/z 262/264 isotopic cluster validates the complete consumption of the aryl bromide.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for subsequent chromatography.

BHCycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII 4-bromo-N-methyl-N-phenylaniline AM Amine Coordination & Deprotonation PdII->AM PdII_Am Pd(II) Aryl Amido Complex AM->PdII_Am Secondary Amine + Base RE Reductive Elimination PdII_Am->RE RE->Pd0 Catalyst Regeneration Prod Extended Triarylamine RE->Prod Product Release

Fig 2: Buchwald-Hartwig cross-coupling cycle using 4-bromo-N-methyl-N-phenylaniline.

References

  • 4-Bromo-N-methyl-N-phenylaniline Product Information. CymitQuimica.
  • Preparation and Reactivity of Poly{N-(arylmethyl...}. ResearchGate.
  • Reducing Non-Radiative Voltage Losses by Methylation of Push-Pull Molecular Donors in Organic Solar Cells. ORBi UMONS.

Sources

Exploratory

An In-depth Technical Guide to N-(4-bromophenyl)-N-methyl-phenylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-bromophenyl)-N-methyl-phenylamine is a tertiary diarylamine that serves as a pivotal structural motif and versatile building block in modern o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-N-methyl-phenylamine is a tertiary diarylamine that serves as a pivotal structural motif and versatile building block in modern organic synthesis. Its utility spans from the development of novel pharmaceuticals to the engineering of advanced organic materials. This technical guide provides a comprehensive overview of the molecule, focusing on its core structure, validated synthetic methodologies with mechanistic insights, detailed analytical characterization, and its role in contemporary research and development. By integrating established protocols with the underlying chemical principles, this document aims to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their work.

Introduction and Physicochemical Profile

N-(4-bromophenyl)-N-methyl-phenylamine, with the CAS Number 336190-16-0, belongs to the class of diarylamines.[1][2] This class of compounds is fundamental in various fields, including medicinal chemistry, agrochemicals, and materials science, primarily due to the strategic importance of the carbon-nitrogen (C-N) bond in constructing biologically active molecules and functional materials.[3] The structure of N-(4-bromophenyl)-N-methyl-phenylamine incorporates a brominated phenyl ring, which provides a reactive handle for further functionalization through cross-coupling reactions, and a tertiary amine linkage, which is a key feature in many organic electronic materials and pharmaceutical scaffolds.

Core Physicochemical Properties

A summary of the key properties of N-(4-bromophenyl)-N-methyl-phenylamine is presented below for quick reference.

PropertyValueSource
Chemical Name N-(4-bromophenyl)-N-methyl-phenylamine[1][2]
Synonyms 4-Bromo-N-methyl-N-phenylaniline[1][2]
CAS Number 336190-16-0[1][2]
Molecular Formula C₁₃H₁₂BrN[1][2]
Molecular Weight 262.15 g/mol [1][2]
Physical Form Solid[1][2]
Purity (Typical) ≥96%[1]
InChI Key MKKXGDGGJNGLQP-UHFFFAOYSA-N[1]
Structural Representation

The two-dimensional chemical structure of N-(4-bromophenyl)-N-methyl-phenylamine highlights the key functional groups: a phenyl group and a 4-bromophenyl group attached to a central nitrogen atom, which is also bonded to a methyl group.

Caption: 2D structure of N-(4-bromophenyl)-N-methyl-phenylamine.

Synthesis of N-(4-bromophenyl)-N-methyl-phenylamine

The construction of the C-N bond in diarylamines is a cornerstone of modern organic chemistry.[3] The most efficient and widely adopted method for synthesizing compounds like N-(4-bromophenyl)-N-methyl-phenylamine is the Palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction offers significant advantages over older methods, such as the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3][4]

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-4-nitrobenzene in a related synthesis) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation : The amine (N-methylaniline) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final and crucial step is the reductive elimination from the amido-complex, which forms the desired C-N bond, yielding the tertiary amine product and regenerating the Pd(0) catalyst.

The use of bulky, electron-rich phosphine ligands is critical to the success of this reaction, as they facilitate both the oxidative addition and the reductive elimination steps.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl LigandEx Ligand Exchange (Amine Coordination) PdII_Aryl->LigandEx PdII_Amine Ar-Pd(II)-NHR'R''₂⁺ LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L)₂ Deprotonation->PdII_Amido BaseH Base-H⁺X⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->LigandEx Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Synthesis Methods

While the Buchwald-Hartwig amination is the preferred method, the copper-catalyzed Ullmann condensation is a historically significant alternative. The choice of method depends on factors like cost, substrate sensitivity, and desired reaction conditions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Ligands Bulky, electron-rich phosphinesSimple diamines, amino acids, or none
Temperature Milder (25-120 °C)High (often >150-220 °C)
Base Strong, non-nucleophilic (e.g., NaOtBu)Strong inorganic bases (e.g., K₂CO₃)
Substrate Scope Broad, including electron-rich aryl halidesFavors electron-poor aryl halides
Cost Higher (precious metal catalyst)Generally lower
(Data synthesized from BenchChem)[3]
Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure for the synthesis of N-(4-bromophenyl)-N-methyl-phenylamine based on established Buchwald-Hartwig conditions.[4]

Reagents & Materials:

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • N-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reagent Addition : Under a counterflow of argon or nitrogen, add the aryl halide (1.0 eq.), N-methylaniline (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition : Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry.

  • Reaction : Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-bromophenyl)-N-methyl-phenylamine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

While a specific, published spectrum for N-(4-bromophenyl)-N-methyl-phenylamine was not found in the search results, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR : The spectrum would exhibit distinct signals for the different types of protons.

    • Aromatic Protons : Multiplets would appear in the range of δ 6.8-7.6 ppm. The protons on the brominated ring would likely appear as two doublets due to ortho- and meta-coupling, characteristic of a 1,4-disubstituted benzene ring. The protons on the unsubstituted phenyl ring would show more complex splitting patterns (triplets and doublets).

    • N-Methyl Protons : A sharp singlet corresponding to the three protons of the methyl group would be expected around δ 3.3 ppm.

  • ¹³C NMR : The spectrum would show distinct signals for each unique carbon atom.

    • Aromatic Carbons : Signals for the 10 aromatic carbons would appear in the δ 110-150 ppm region. The carbon atom directly bonded to the bromine (C-Br) would be found in the lower end of this range (around 115-125 ppm), while the carbons bonded to the nitrogen (C-N) would be further downfield (around 145-150 ppm).

    • N-Methyl Carbon : A signal for the methyl carbon would be observed in the aliphatic region, typically around δ 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • C-H stretching (aromatic) : ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic, CH₃) : ~2850-2960 cm⁻¹

  • C=C stretching (aromatic) : ~1590 cm⁻¹ and ~1490 cm⁻¹

  • C-N stretching (aromatic amine) : ~1250-1350 cm⁻¹

  • C-Br stretching : ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For N-(4-bromophenyl)-N-methyl-phenylamine (C₁₃H₁₂BrN), the electron ionization (EI-MS) spectrum would show a characteristic molecular ion peak (M⁺) at m/z 261 and an M+2 peak at m/z 263 of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.

Applications and Research Relevance

Tertiary diarylamines like N-(4-bromophenyl)-N-methyl-phenylamine are highly valuable intermediates in several areas of chemical science.

  • Organic Electronics : Triarylamines and diarylamines are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components of organic semiconductors.[5] The specific compound, 4-bromo-N-(4-bromophenyl)-N-phenylaniline, which is structurally related, is explicitly mentioned for its use as a light-emitting layer host material and transmission layer material in OLEDs.[5]

  • Pharmaceutical Synthesis : The diarylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] For example, the C-N bond formation via Buchwald-Hartwig amination is a key step in the synthesis of kinase inhibitors like Imatinib.[4] The bromo-substituent on N-(4-bromophenyl)-N-methyl-phenylamine allows for subsequent Suzuki, Sonogashira, or other cross-coupling reactions to build more complex molecular architectures, making it an ideal starting material for creating libraries of potential drug candidates.[7][8][9]

  • Functional Materials : These compounds serve as building blocks for dyes, pigments, and other functional materials.[4]

Conclusion

N-(4-bromophenyl)-N-methyl-phenylamine is a synthetically accessible and highly versatile chemical intermediate. Its importance is underscored by the prevalence of the tertiary diarylamine motif in high-value applications, from life-saving pharmaceuticals to next-generation electronic displays. The development of robust and efficient synthetic methods, particularly the palladium-catalyzed Buchwald-Hartwig amination, has made this and related compounds readily available to the scientific community. This guide has provided a detailed framework for its synthesis, characterization, and potential applications, offering a solid foundation for researchers aiming to leverage its unique chemical properties in their own investigations.

References

  • Leriche, C., et al. (2003). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Organic Letters.
  • BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
  • Grokipedia. (n.d.).
  • ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination.
  • CymitQuimica. (n.d.). 4-Bromo-N-methyl-N-phenylaniline. CymitQuimica.
  • MDPI. (n.d.).
  • CymitQuimica. (n.d.). 4-Bromo-N-methyl-N-phenylaniline (Spanish). CymitQuimica.
  • Khan, K., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. BenchChem.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • Khan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC.
  • Sunshine Optoelectronic. (n.d.). 4-bromo-N-(4-bromophenyl)-N-phenylaniline. Sunshine Optoelectronic.

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-N-methyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-N-methyl-N-phenylaniline. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-N-methyl-N-phenylaniline. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will explore the structural features of the molecule and their direct influence on the chemical shifts, coupling constants, and integration of the observed proton signals. This guide is designed to serve as a practical resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, enabling accurate structural elucidation and purity assessment.

Introduction: The Structural Landscape of 4-bromo-N-methyl-N-phenylaniline

4-bromo-N-methyl-N-phenylaniline is a substituted triarylamine derivative. The molecule consists of a central nitrogen atom bonded to a methyl group, a phenyl group, and a 4-bromophenyl group. This seemingly simple structure presents a rich and informative ¹H NMR spectrum due to the distinct electronic environments of the various protons. Understanding these nuances is critical for confirming the identity and purity of the compound in research and development settings.

The key structural features influencing the ¹H NMR spectrum are:

  • The N-methyl group: A singlet with a characteristic chemical shift.

  • The unsubstituted phenyl ring: Exhibiting a complex multiplet due to the differing electronic effects of the nitrogen atom on the ortho, meta, and para protons.

  • The 4-bromophenyl ring: A para-substituted system that gives rise to a characteristic AA'BB' splitting pattern. The bromine atom, an electron-withdrawing group, significantly influences the chemical shifts of the adjacent protons.

Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of 4-bromo-N-methyl-N-phenylaniline provides a unique fingerprint of its molecular structure. Each signal, characterized by its chemical shift (δ), integration, and multiplicity, corresponds to a specific set of protons within the molecule.

Predicted ¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃~3.3Singlet (s)3H
H-2', H-6'~6.9Doublet (d)2H
H-2, H-6~7.0Doublet (d)2H
H-3', H-4', H-5'~7.2-7.4Multiplet (m)3H
H-3, H-5~7.4Doublet (d)2H

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Detailed Interpretation

The N-Methyl Protons (Singlet, ~3.3 ppm): The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet in the spectrum. Its chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the adjacent nitrogen atom.

The Phenyl Ring Protons (Multiplet, ~6.9-7.4 ppm): The five protons on the unsubstituted phenyl ring are not all chemically equivalent. The nitrogen atom's lone pair can donate electron density into the ring, affecting the ortho, meta, and para positions differently. This leads to a complex multiplet in the aromatic region.

  • H-2' and H-6' (ortho): These protons are most affected by the nitrogen and are expected to appear as a doublet around 6.9 ppm.

  • H-3', H-4', and H-5' (meta and para): These protons will resonate further downfield, typically between 7.2 and 7.4 ppm, and will likely appear as an overlapping multiplet.

The 4-Bromophenyl Ring Protons (Two Doublets, ~7.0 and ~7.4 ppm): The protons on the 4-bromophenyl ring exhibit a classic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths.

  • H-2 and H-6 (ortho to Nitrogen): These protons are deshielded by the adjacent nitrogen and will appear as a doublet around 7.0 ppm.

  • H-3 and H-5 (ortho to Bromine): These protons are significantly deshielded by the electron-withdrawing bromine atom and will resonate as a doublet further downfield, around 7.4 ppm. The coupling between these adjacent protons results in the doublet splitting pattern.

The following diagram illustrates the distinct proton environments in 4-bromo-N-methyl-N-phenylaniline.

Exploratory

Mass Spectrometry Analysis of 4-bromo-N-methyl-N-phenylaniline: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of halogenated tertiary amines requires a rigorous, mechanistically grounded approach to mass spectrometry (MS). 4-bromo-N-methyl-N-phenylaniline (Molecular Formula: C13​H12​B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated tertiary amines requires a rigorous, mechanistically grounded approach to mass spectrometry (MS). 4-bromo-N-methyl-N-phenylaniline (Molecular Formula: C13​H12​BrN ) presents a unique analytical profile due to the interplay between its electron-rich tertiary amine core and the electronegative, isotopically distinct bromine substituent.

As a Senior Application Scientist, I design MS workflows not merely as data collection exercises, but as systems of physical chemistry. This whitepaper provides an in-depth, causality-driven guide to analyzing 4-bromo-N-methyl-N-phenylaniline using both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS). Every protocol detailed herein is engineered to be a self-validating system, ensuring absolute confidence in molecular identification.

Physicochemical Profiling & The Isotopic Signature

Before introducing a molecule into a mass spectrometer, we must understand its gas-phase thermodynamics and isotopic behavior. 4-bromo-N-methyl-N-phenylaniline has a monoisotopic mass of 261.0153 Da [1].

The Bromine Effect

The presence of a single bromine atom dictates the mass spectral signature. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the intact molecular ion will always present as a characteristic doublet separated by exactly 1.998 Da.

  • Exact Mass ( 79Br ): 261.0153 Da[1]

  • Exact Mass ( 81Br ): 263.0133 Da

Furthermore, advanced structural elucidation can leverage Ion Mobility-Mass Spectrometry (IM-MS). The predicted Collision Cross Section (CCS) for the [M+H]+ adduct of 4-bromo-N-methyl-N-phenylaniline is 150.5 Ų [1], providing an orthogonal parameter for identification beyond m/z and retention time.

Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during every run. The following protocols incorporate mandatory Quality Control (QC) and System Suitability Test (SST) gates. Recent literature highlights the use of Time-of-Flight (TOF) LC/MS systems, such as the Agilent 6230, for the high-resolution characterization of this specific compound[2].

Protocol A: LC-ESI-HRMS Workflow

Rationale: The tertiary amine nitrogen readily accepts a proton in acidic environments, making Electrospray Ionization in positive mode (ESI+) the optimal choice. The highly hydrophobic nature of the diphenylamine scaffold necessitates a non-polar C18 stationary phase.

  • System Suitability & Calibration: Infuse a mass calibration mix (e.g., sodium formate or proprietary tune mix) to achieve sub-5 ppm mass accuracy.

  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50, v/v). Causality: This matches the initial mobile phase conditions, preventing solvent-induced peak broadening. Spike in a deuterated internal standard (e.g., N-methyl- d3​ -N-phenylaniline) at 100 ng/mL to correct for matrix-induced ionization suppression.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Formic acid acts as the proton source to drive [M+H]+ formation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (The steep gradient focuses the hydrophobic analyte into a sharp chromatographic band).

  • Validation Gate: Inject a matrix blank immediately prior to the sample. The extracted ion chromatogram (EIC) for m/z 262.0226 must show a signal-to-noise ratio of < 3, proving zero carryover.

Protocol B: GC-EI-MS Workflow

Rationale: Because 4-bromo-N-methyl-N-phenylaniline lacks exchangeable protons (no -OH or -NH groups), it is inherently volatile and thermally stable. Derivatization is completely unnecessary.

  • System Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Causality: This validates the mass axis calibration and ensures the electron multiplier is generating the correct relative abundances for m/z 69, 219, and 502.

  • Injection: Inject 1 µL of sample (in Dichloromethane) into a split/splitless injector set to 250 °C.

  • Ionization: 70 eV Electron Impact (EI). Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be cross-referenced against standard libraries.

Mechanistic Fragmentation Logic (E-E-A-T)

Do not merely memorize fragment masses; understand the thermodynamic drivers of bond cleavage.

ESI-MS/MS (Collision-Induced Dissociation)

In ESI+, the precursor ion is the even-electron [M+H]+ species at m/z 262.0226 ( 79Br ) and 264.0206 ( 81Br )[1]. When subjected to Collision-Induced Dissociation (CID) with nitrogen or argon gas, the molecule undergoes specific neutral losses:

  • Loss of HBr (80/82 Da): The C-Br bond is the weakest bond in the molecule. Cleavage yields a highly conjugated, stable product ion at m/z 182 .

  • Loss of Benzene (78 Da): Protonation can occur at the phenyl ring, leading to the expulsion of a neutral benzene molecule, leaving a brominated fragment at m/z 184/186 .

EI-MS (70 eV) Fragmentation

In EI, the 70 eV electron beam strips an electron from the tertiary amine, generating a radical cation ( M+∙ ) at m/z 261/263 .

  • Alpha-Cleavage (Loss of CH3∙​ ): N-methyl-N-phenylanilines characteristically lose their methyl group as a radical (M-15)[3]. This yields an even-electron fragment at m/z 246/248 .

  • Loss of Br∙ : Bromoarenes undergo facile loss of the bromine radical[4]. The loss of 79 Da or 81 Da collapses the isotopic doublet into a single, intense peak at m/z 182 .

Quantitative Data Summaries

The following tables summarize the critical quantitative parameters required for targeted MS method development (e.g., Multiple Reaction Monitoring - MRM).

Table 1: Exact Mass and Isotopic Distribution

Adduct / Ion StateIsotopeExact Mass (m/z)Relative AbundancePredicted CCS (Ų)
[M+H]+ (ESI) 79Br 262.0226~100%150.5
[M+H]+ (ESI) 81Br 264.0206~97%150.5
M+∙ (EI) 79Br 261.0153~100%N/A
M+∙ (EI) 81Br 263.0133~97%N/A

Table 2: Diagnostic Fragmentation Pathways

Precursor m/zProduct m/zNeutral LossMechanismIonization Mode
262 / 26418280 / 82 Da (HBr)Heterolytic CleavageESI-MS/MS
261 / 26318279 / 81 Da ( Br∙ )Homolytic CleavageEI-MS
261 / 263246 / 24815 Da ( CH3∙​ )Alpha-CleavageEI-MS

Diagnostic Workflows

The logical progression from sample preparation to spectral interpretation is visualized below.

G A Sample Preparation (LLE & Filtration) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Precursor Ion [M+H]+ m/z 262/264 C->D E CID Fragmentation (Collision Cell) D->E F Product Ion m/z 182 [M+H-HBr]+ E->F G Product Ion m/z 247/249 [M+H-CH3]+ E->G

LC-MS/MS workflow and primary CID fragmentation pathways for 4-bromo-N-methyl-N-phenylaniline.

Conclusion

The successful mass spectrometric analysis of 4-bromo-N-methyl-N-phenylaniline relies on exploiting its specific chemical properties: the basicity of the tertiary amine for ESI efficiency, the hydrophobicity of the diphenyl scaffold for chromatographic retention, and the weak C-Br bond for predictable fragmentation. By implementing the self-validating protocols and understanding the mechanistic causality outlined in this guide, researchers can achieve unambiguous structural confirmation.

References

  • Title: 4-bromo-n-methyl-n-phenylaniline (C13H12BrN)
  • Source: ssrn.
  • Source: benchchem.
  • Source: nih.

Sources

Foundational

An In-Depth Technical Guide to the Physical State and Appearance of 4-bromo-N-methyl-N-phenylaniline

This guide provides a comprehensive examination of the physical state and appearance of 4-bromo-N-methyl-N-phenylaniline (CAS No. 336190-16-0).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the physical state and appearance of 4-bromo-N-methyl-N-phenylaniline (CAS No. 336190-16-0). For researchers, scientists, and drug development professionals, a precise understanding of a compound's physical properties is a foundational requirement for its synthesis, handling, formulation, and quality control. While specific experimental data for this particular molecule is not extensively documented in public literature, this guide will synthesize available information, draw logical inferences from structurally analogous compounds, and present a robust framework for its empirical characterization.

Core Molecular Identity and Structural Context

To understand the physical properties of 4-bromo-N-methyl-N-phenylaniline, we must first consider its molecular structure. It is a tertiary amine featuring a central nitrogen atom bonded to a methyl group, a phenyl group, and a 4-bromophenyl group.

cluster_molecule 4-bromo-N-methyl-N-phenylaniline cluster_phenyl Phenyl Ring cluster_bromophenyl 4-Bromophenyl Ring N N C_methyl CH₃ N->C_methyl C1 C N->C1 C7 C N->C7 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Br Br C10->Br C12 C C11->C12 C12->C7

Caption: Chemical structure of 4-bromo-N-methyl-N-phenylaniline.

The presence of two bulky phenyl rings restricts free rotation around the C-N bonds, and the bromine atom adds significant molecular weight and introduces a polarizable halogen bond donor. These features suggest that, unlike simpler anilines, this molecule will have a higher melting point and exist as a solid at ambient temperatures.

Physical State and Appearance

Available data confirms that 4-bromo-N-methyl-N-phenylaniline is a solid at room temperature.[1] However, the specific color and crystalline form are not consistently reported, which is common for complex organic molecules where impurities or oxidation can significantly impact appearance.

Factors Influencing Appearance

The appearance of aniline derivatives is notoriously variable. The observed color can be influenced by several factors:

  • Purity: Trace impurities from the synthesis, such as unreacted starting materials or side-products, can impart color.

  • Oxidation: The lone pair of electrons on the nitrogen atom makes anilines susceptible to oxidation, which often produces highly colored quinone-imine type structures. This process can be accelerated by exposure to air and light.

  • Crystalline Form (Polymorphism): Different crystal packing arrangements can lead to variations in color and solid-state properties.

Comparative Analysis with Analogous Compounds

To estimate the properties of 4-bromo-N-methyl-N-phenylaniline, it is instructive to compare it with structurally related molecules. As we move from a primary aniline to a tertiary aniline with increasing phenyl substitution, the melting point generally increases due to increased molecular weight and van der Waals forces.

Compound NameCAS NumberMolecular FormulaPhysical State (at 25°C)Melting Point (°C)Appearance
4-Bromoaniline106-40-1C₆H₆BrNSolid66 - 70White to off-white crystalline solid[2][3]
4-Bromo-N-methylaniline6911-87-1C₇H₈BrNLiquid/Low-Melting Solid~11 - 25Colorless to purple/brown liquid or solid
4-Bromo-N,N-dimethylaniline586-77-6C₈H₁₀BrNSolid55-
4-Bromo-N-methyl-N-phenylaniline 336190-16-0 C₁₃H₁₂BrN Solid[1] Not Available Not Available
4-Bromo-N,N-diphenylaniline36809-26-4C₁₈H₁₄BrNSolid108 - 112White to almost white crystalline powder[4]

This trend strongly supports the classification of 4-bromo-N-methyl-N-phenylaniline as a solid with a melting point likely between that of 4-bromo-N,N-dimethylaniline and 4-bromo-N,N-diphenylaniline.

Experimental Protocol for Physical Characterization

For a compound with limited published data, a systematic approach to characterization is essential. The following protocol outlines the steps to definitively determine the physical state and appearance.

Workflow for Characterization

start Receive Sample (Under Inert Gas) visual Visual Inspection (Color, Form) start->visual solubility Solubility Screening (e.g., Toluene, DCM, Acetone) visual->solubility Initial Assessment mp Melting Point Determination (Capillary Method) solubility->mp recrystallize Recrystallization for Purification mp->recrystallize If Impure or Discolored final_char Final Characterization (Visual, MP, Purity) mp->final_char If Pure dry Dry Purified Solid (Vacuum Oven) recrystallize->dry dry->final_char end Document Properties final_char->end

Caption: Workflow for physical characterization.

Step-by-Step Methodology: Melting Point Determination

Rationale: The melting point is a critical physical constant that provides a primary indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while a broad or depressed range suggests the presence of impurities. The capillary method is a standard and reliable technique.

  • Sample Preparation:

    • Ensure the sample of 4-bromo-N-methyl-N-phenylaniline is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

    • Tap the open end of a capillary tube onto the powder to force a small amount into the tube.

    • Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Set a ramp rate. For an unknown compound, a rapid initial scan (10-20°C/min) can be used to find an approximate melting range.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to ~20°C below the approximate melting point, then reducing the ramp rate to 1-2°C/min.

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

    • The recorded melting point should be reported as this range.

Handling and Storage Recommendations

Trustworthiness through Self-Validating Systems: The susceptibility of anilines to oxidation necessitates a handling protocol that inherently validates the material's integrity.

  • Inert Atmosphere: Always handle 4-bromo-N-methyl-N-phenylaniline under an inert atmosphere (e.g., nitrogen or argon), particularly when transferring or weighing the solid. This minimizes exposure to atmospheric oxygen.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze degradation.

  • Temperature Control: While room temperature storage may be adequate for short periods, for long-term stability, storage at 2-8°C is recommended to slow any potential degradation pathways. The change in color over time can serve as a simple, built-in indicator of product degradation.

By adhering to these protocols, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental results.

References

  • Stenutz. (n.d.). 4-bromo-di-N-methylaniline. Retrieved March 13, 2026, from [Link]

  • ChemBK. (2024, April 10). 4-bromo-N,N-diphenylaniline. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

Theoretical calculations for substituted diarylamines

Advanced Theoretical Calculations for Substituted Diarylamines: A Computational Guide for Drug Discovery and Material Science Executive Summary Substituted diarylamines (Ar₂NH) represent a privileged molecular scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Theoretical Calculations for Substituted Diarylamines: A Computational Guide for Drug Discovery and Material Science

Executive Summary

Substituted diarylamines (Ar₂NH) represent a privileged molecular scaffold in both pharmacology (as radical-trapping antioxidants and kinase inhibitors) and optoelectronics (as hole-transporting materials and sensitizers). Understanding their electronic structure through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is essential for the rational design of novel compounds. This technical guide provides a rigorous, self-validating computational framework for evaluating the thermodynamic and optical properties of diarylamine derivatives.

Mechanistic Foundations: Electronic Structure & Substituent Effects

The reactivity of diarylamines is fundamentally governed by the nitrogen lone pair and its delocalization across the adjacent aryl rings. In the context of antioxidant efficacy, diarylamines neutralize peroxyl radicals (ROO•) primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT)[1].

The thermodynamic viability of these pathways is dictated by two critical parameters:

  • Bond Dissociation Enthalpy (BDE): Governs the HAT mechanism. A lower N-H BDE indicates a highly labile hydrogen atom, facilitating rapid radical scavenging[2].

  • Ionization Potential (IP): Governs the SET-PT mechanism. A lower IP accelerates the initial electron donation to the radical species[3].

Causality of Substitution: Introducing electron-donating groups (EDGs) such as alkyl or methoxy moieties at the para-positions (e.g., 4,4'-disubstitution) elevates the Highest Occupied Molecular Orbital (HOMO) energy. This destabilization of the ground state relative to the radical state decreases both the N-H BDE and the one-electron oxidation potential, thereby significantly enhancing antioxidant performance[3]. Conversely, electron-withdrawing groups (EWGs) like -NO₂ stabilize the HOMO, increasing BDE and IP. While this suppresses radical-trapping activity, it is often desirable for increasing the environmental stability of organic photovoltaics and dye-sensitized solar cells (DSSCs)[4].

Computational Methodologies: Functional and Basis Set Selection

Choosing the correct level of theory is paramount. The selection must account for electron correlation, spin contamination in open-shell systems, and solvent effects.

  • Density Functionals: For ground-state geometry and thermodynamics, hybrid functionals like B3LYP or M06-2X are standard. B3LYP provides excellent geometries for organic molecules, while M06-2X excels in capturing non-covalent interactions and thermochemistry[5]. For excited states (TD-DFT), range-separated functionals like CAM-B3LYP are often required to prevent the underestimation of charge-transfer excitations[6].

  • Basis Sets: A polarized double-zeta basis set, such as 6-31G(d,p), offers the optimal balance between computational cost and accuracy for describing the highly directional N-H bond and the diffuse nature of the resulting aminyl radical[4].

  • Solvation Models: Gas-phase calculations often overestimate BDEs due to the lack of dielectric screening. Implementing the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) is critical for matching experimental kinetics in lipid bilayers or lubricating oils[6].

Step-by-Step Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for computing BDE and IP. The validation step (Step 2) is non-negotiable, as optimizing to a saddle point rather than a true minimum will yield catastrophic errors in thermochemical calculations.

Step 1: Ground-State Optimization Construct the neutral diarylamine (Ar₂NH) and optimize the geometry at the DFT/B3LYP/6-31G(d,p) level in the desired solvent (e.g., PCM = chlorobenzene).

Step 2: Frequency Validation (The Self-Validating Check) Perform a vibrational frequency calculation on the optimized geometry. Causality: You must confirm the absence of imaginary frequencies. Zero imaginary frequencies validate that the structure is a true global/local minimum. Extract the thermal correction to enthalpy ( Hcorr​ ).

Step 3: Open-Shell Optimization Generate the aminyl radical (Ar₂N•) by removing the amine hydrogen, and the radical cation (Ar₂NH•⁺) by removing one electron. Optimize these open-shell species using Unrestricted DFT (UB3LYP). Monitor the ⟨S2⟩ value; it should be ~0.75 for a pure doublet state. Values >0.76 indicate severe spin contamination, necessitating a different functional or spin-annihilation techniques[5].

Step 4: Thermochemical Derivation Calculate the parameters using the absolute enthalpies ( H=Eelec​+Hcorr​ ):

  • BDE=H(Ar2​N•)+H(H•)−H(Ar2​NH)

  • IP=H(Ar2​NH•+)−H(Ar2​NH)

    (Note: The exact enthalpy of the hydrogen atom, H(H•) , must be calculated at the identical level of theory).

DFT_Workflow S1 Input: Diarylamine Structure S2 DFT Optimization (B3LYP/6-31G*) S1->S2 S3 Frequency Analysis (Zero Imaginary Freqs) S2->S3 N_state Neutral (Ar2NH) Closed-Shell S3->N_state R_state Radical (Ar2N•) Open-Shell (UB3LYP) S3->R_state C_state Cation (Ar2NH•+) Open-Shell (UB3LYP) S3->C_state BDE Calculate BDE ΔH = H(Radical) + H(H•) - H(Neutral) N_state->BDE IP Calculate IP ΔH = H(Cation) - H(Neutral) N_state->IP R_state->BDE C_state->IP

Fig 1. Self-validating DFT workflow for calculating BDE and IP of diarylamines.

Quantitative Data Analysis: Substituent Effects

The following table synthesizes the theoretical impact of 4,4'-disubstitution on the electronic and thermodynamic properties of diphenylamine. Data trends are aggregated from benchmark DFT studies[3],[4].

Substituent (4,4')Electronic EffectHOMO (eV)LUMO (eV)Band Gap (eV)N-H BDE (kcal/mol)IP (eV)
-H (Unsubstituted)Baseline-5.50-1.504.0082.57.20
-CH₃ Weak EDG-5.25-1.453.8079.86.95
-OCH₃ Strong EDG-4.90-1.303.6076.56.50
-Cl Weak EWG-5.70-1.803.9084.07.45
-NO₂ Strong EWG-6.50-3.103.4088.58.50

Table 1: Influence of para-substituents on the frontier molecular orbitals and thermochemistry of diphenylamines.

Applications: Radical Scavenging Mechanisms

In biological systems (e.g., inhibiting lipid peroxidation in ferroptosis) and industrial lubricants, the efficacy of diarylamines is heavily dependent on the kinetic competition between HAT and SET-PT[2].

Reaction_Mechanism Reactants Ar2NH + ROO• (Diarylamine + Peroxyl Radical) HAT Hydrogen Atom Transfer (HAT) Dictated by BDE Reactants->HAT Direct H-transfer SETPT Single Electron Transfer (SET-PT) Dictated by IP Reactants->SETPT Electron transfer Products Ar2N• + ROOH (Stable Aminyl Radical + Hydroperoxide) HAT->Products Int Ar2NH•+ + ROO⁻ (Radical Cation Intermediate) SETPT->Int Int->Products Proton loss

Fig 2. Competing HAT and SET-PT radical scavenging mechanisms in diarylamines.

By mapping the HOMO/LUMO energy levels and calculating the BDE/IP, researchers can rationally design diarylamines that favor specific pathways. For instance, highly electron-rich diarylamines (low IP) may undergo rapid SET-PT but risk auto-oxidation, whereas balanced derivatives optimize the HAT pathway for sustained antioxidant activity[7]. Furthermore, TD-DFT calculations of these derivatives allow for the prediction of intramolecular charge transfer (ICT) states, which is vital for designing near-infrared emissive materials and dye-sensitized solar cells[8].

References

  • Tang, Z., et al. "Theoretical studies on the structure and property of alkylated dipenylamine antioxidants." World Scientific.
  • Yan, C., et al. "Stable Diarylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals: One-Step Synthesis, Near-Infrared Emission, and Redox Chemistry." Chinese Chemical Society.
  • "Theoretical Investigations on the Catalytic Antioxidation Mechanism of Diarylamine and Coordination Effects of Fe(Ⅲ) and Fe atom.
  • "The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants.
  • "Advances in radical-trapping antioxidant chemistry in the 21st century: A kinetics and mechanisms perspective." Canada.ca.
  • "A DFT/TD-DFT Study of the Influence of Anchoring Group and Internal Acceptor of Benzocarbazole-based D-A´-π-A Dyes for DSSCs." Science Publishing Group.
  • "Current Chemistry Letters." Growing Science.
  • "TD-DFT Benchmark on Inorganic Pt(II) and Ir(III) Complexes.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 4-Bromo-N-methyl-N-phenylaniline via Electrophilic Aromatic Bromination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-bromo-N-methyl-N-phenylaniline (CAS: 336190-16-0) Introduction & Strategic Rationale 4-Bromo-N-methyl-N-phenylaniline is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-bromo-N-methyl-N-phenylaniline (CAS: 336190-16-0)

Introduction & Strategic Rationale

4-Bromo-N-methyl-N-phenylaniline is a highly versatile building block frequently utilized in the synthesis of Triarylamine (TAA) derivatives. These derivatives are critical components in hole-transporting materials for OLEDs, two-photon excitable fluorophores, and advanced pharmaceutical intermediates [1].

While multiple synthetic routes exist—such as the N-methylation of 4-bromodiphenylamine or Buchwald-Hartwig cross-coupling—the direct Electrophilic Aromatic Substitution (SEAr) of N-methyldiphenylamine using N-Bromosuccinimide (NBS) remains the most scalable, cost-effective, and metal-free approach.

Mechanistic Causality

The N-methyl-N-phenylamino group is a strongly activating, ortho/para-directing substituent. By utilizing NBS in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the N–Br bond of NBS is highly polarized, effectively generating a mild "Br⁺" equivalent [2]. The bulky nature of the tertiary amine sterically hinders the ortho position. Consequently, when the reaction is strictly temperature-controlled (0 °C to room temperature) and stoichiometrically limited to ~1.05 equivalents of NBS, the bromination proceeds with near-perfect regioselectivity at the para position, suppressing unwanted di-bromination [3].

Mechanism NBS NBS + DMF Polarization to Br+ PiComplex π-Complex Formation (Electrophilic Attack) NBS->PiComplex Substrate N-methyldiphenylamine (Activating N-Me-Ph group) Substrate->PiComplex SigmaComplex Wheland Intermediate (Resonance Stabilized) PiComplex->SigmaComplex Rate-determining step Product 4-bromo-N-methyl-N-phenylaniline (Para-substituted Product) SigmaComplex->Product Fast deprotonation (-H+)

Electrophilic aromatic substitution (SEAr) mechanism for para-bromination.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of temperature control prevents kinetic over-reaction, while the specific quenching step ensures that no residual active electrophiles compromise the product during workup.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
N-methyldiphenylamine 183.251.010.0 mmol (1.83 g)Substrate
N-Bromosuccinimide (NBS) 177.981.0510.5 mmol (1.87 g)Brominating Agent
N,N-Dimethylformamide (DMF) 73.09Solvent20 mLPolar Aprotic Solvent
Sodium Thiosulfate (sat. aq.) 158.11Quench10 mLReductant / Quenching Agent
Step-by-Step Methodology
  • System Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyldiphenylamine (1.83 g, 10.0 mmol) in anhydrous DMF (20 mL). Purge the flask with nitrogen to prevent oxidative side reactions.

  • Temperature Control (Critical): Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Expert Insight: The initial bromination is highly exothermic. Failing to cool the reaction can provide enough thermal energy to overcome the steric hindrance at the ortho position, leading to multi-brominated impurities.

  • Electrophile Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over a period of 15 minutes.

    • Expert Insight: Portion-wise addition prevents localized concentration spikes of the Br⁺ equivalent, ensuring the mono-bromination kinetic pathway remains dominant.

  • Reaction Propagation: Remove the ice-water bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent system under UV detection.

  • Quenching (Self-Validation): Once TLC confirms the complete consumption of the starting material, add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir vigorously for 10 minutes.

    • Expert Insight: Thiosulfate instantly reduces any unreacted NBS or trace Br₂ into inert bromide ions, preventing unexpected oxidation or bromination during the concentration phase.

  • Workup & Extraction: Dilute the quenched mixture with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 30 mL).

    • Expert Insight: DMF is highly water-soluble but can stubbornly partition into the organic layer. Multiple brine washes are mandatory to pull residual DMF into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Gradient eluent: 100% Hexanes to 98:2 Hexanes/Ethyl Acetate). The target compound elutes as a light yellow solid or viscous oil.

Workflow Step1 1. Setup Substrate in DMF (Cool to 0 °C) Step2 2. Addition NBS portion-wise (1.05 eq) Step1->Step2 Step3 3. Reaction Stir at RT (2-4 h) TLC Monitoring Step2->Step3 Step4 4. Quench Sat. aq. Na2S2O3 Neutralize Br+ Step3->Step4 Step5 5. Purification Extraction & Column Chromatography Step4->Step5

Experimental workflow for the synthesis of 4-bromo-N-methyl-N-phenylaniline.

Quantitative Data & Analytics

Following the protocol above, researchers can expect high conversion rates with minimal purification bottlenecks. The table below summarizes the expected analytical profile based on validated literature utilizing this exact pathway [1].

ParameterExpected Outcome / Data
Isolated Yield 88% – 92%
Physical State Light yellow solid (or highly viscous oil depending on ambient temp)
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 4H), 7.08–6.98 (m, 3H), 6.85 (d, J = 8.8 Hz, 2H), 3.30 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 148.2, 147.5, 131.8, 129.2, 122.5, 121.8, 120.1, 113.5, 40.2
HRMS (ESI) Calculated for C₁₃H₁₂BrN [M+H]⁺: 262.0231; Found: 262.0228

Alternative Synthetic Routes

While NBS bromination is the gold standard for this specific molecule, an alternative route involves the N-methylation of 4-bromodiphenylamine .

  • Methodology: Reacting 4-bromodiphenylamine with Sodium Hydride (NaH) to form the amide anion, followed by trapping with Methyl Iodide (MeI) in THF.

  • Drawbacks: This route requires strictly anhydrous conditions, handles hazardous reagents (pyrophoric NaH and highly toxic/volatile MeI), and the starting material (4-bromodiphenylamine) is generally more expensive than N-methyldiphenylamine. Therefore, the NBS route is overwhelmingly preferred for scale-up and routine synthesis.

References

  • Title: On the Road Toward More Efficient Biocompatible Two‐Photon Excitable Fluorophores Source: ResearchGate (Originally published in related chemistry journals detailing the 92% yield synthesis of the target compound via NBS/DMF). URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal (Comprehensive review of NBS as a brominating agent and its polarization in various solvents). URL: [Link]

  • Title: N-Bromosuccinimide Source: Wikipedia (Overview of standard conditions for electrophilic substitution and reagent handling). URL: [Link]

Application

Application Note: Chemoselective Buchwald-Hartwig Amination for the Synthesis of 4-Bromo-N-methyl-N-phenylaniline

Strategic Overview & Application Context The precise construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern synthetic chemistry. The target molecule, 4-bromo-N-methyl-N-phenylaniline , is a highly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Application Context

The precise construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern synthetic chemistry. The target molecule, 4-bromo-N-methyl-N-phenylaniline , is a highly valuable bifunctional building block. It features both a tertiary amine core and a reactive aryl bromide handle, making it an essential precursor for synthesizing push-pull molecular donors in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and complex pharmaceutical active ingredients[1].

Synthesizing this molecule requires a highly chemoselective approach. By reacting 1-bromo-4-iodobenzene with N-methylaniline , chemists can leverage the differential reactivity of carbon-halogen bonds to perform a selective Buchwald-Hartwig amination at the iodine position, leaving the bromine atom intact for downstream cross-coupling reactions[1],[2].

Mechanistic Rationale & Chemoselectivity

As an Application Scientist, it is critical to understand why this reaction works to troubleshoot effectively. The success of this synthesis hinges on two fundamental principles:

  • Thermodynamic & Kinetic Chemoselectivity: The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). Consequently, the oxidative addition of the active Palladium(0) or Nickel(0) catalyst into the C–I bond is orders of magnitude faster[2],[3].

  • Ligand-Accelerated Catalysis: For secondary amines like N-methylaniline, reductive elimination is often the rate-limiting step and can be plagued by competitive β-hydride elimination. Utilizing bulky, electron-rich biaryl phosphine ligands (such as JohnPhos or RuPhos) forces the formation of a mono-ligated L1​Pd(0) active species. The immense steric bulk of the ligand compresses the C–Pd–N bond angle in the intermediate amido complex, drastically accelerating the reductive elimination step to form the C–N bond before any side reactions occur[1].

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Chemoselective C-I cleavage) Pd0->OxAdd 1-Bromo-4-iodobenzene PdII_Aryl L_nPd(II)(Ar)(I) Intermediate OxAdd->PdII_Aryl AmineCoord Amine Coordination & Base Deprotonation PdII_Aryl->AmineCoord N-methylaniline + Base PdII_Amido L_nPd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido - Base·HI RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Bromo-N-methyl-N-phenylaniline Product RedElim->Product

Fig 1: Chemoselective Buchwald-Hartwig catalytic cycle showing preferential C-I oxidative addition.

Optimization Data & Catalyst Selection

Selecting the right catalytic system is the difference between a high-yielding selective reaction and a complex mixture of diamination byproducts. The table below summarizes the causality behind the chosen experimental conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (Mono:Di)Rationale / Causality
1Pd₂(dba)₃ / PPh₃NaOtBuToluene1001550:50First-generation ligands fail to prevent oxidative addition into C–Br.
2Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1004580:20Bidentate ligands are too rigid, slowing reductive elimination.
3 Pd₂(dba)₃ / JohnPhos NaOtBu Toluene 80 92 >99:1 Optimal steric bulk accelerates reductive elimination and shields C–Br.
4Ni(acac)₂ / Phenylboronic esterK₃PO₄Toluene808595:5Viable earth-abundant alternative using activator-promoted catalysis[2].

Validated Experimental Protocol

This self-validating protocol ensures maximum catalyst longevity and product purity by rigorously excluding oxygen and moisture.

Reagents Required
  • Aryl Halide: 1-Bromo-4-iodobenzene (1.0 mmol, 283 mg)

  • Amine: N-Methylaniline (1.1 mmol, 118 mg)

  • Catalyst: Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 2 mol% Pd)

  • Ligand: JohnPhos (0.04 mmol, 11.9 mg, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Oven-dry a 25 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar. Transfer the vessel into an argon-filled glovebox to prevent the oxidation of the highly sensitive Pd(0) species.

  • Solid Reagent Charging: Inside the glovebox, charge the Schlenk tube with 1-bromo-4-iodobenzene (283 mg), Pd₂(dba)₃ (9.2 mg), JohnPhos (11.9 mg), and NaOtBu (144 mg). Seal the tube tightly with a rubber septum and remove it from the glovebox.

  • Liquid Addition: Connect the Schlenk tube to a dual-manifold Schlenk line and establish a positive pressure of Argon. Using a gas-tight syringe, inject anhydrous toluene (5.0 mL) followed by N-methylaniline (118 mg).

  • Rigorous Degassing: Perform three consecutive freeze-pump-thaw cycles. Causality Check: Dissolved O2​ will rapidly oxidize the JohnPhos ligand to a phosphine oxide, killing the catalytic cycle. Degassing ensures quantitative yields.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously at 800 rpm for 12 hours. The high stirring rate is required because NaOtBu is only partially soluble in toluene, making this a biphasic solid-liquid reaction.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in ethyl acetate, and analyze via TLC (Hexanes/EtOAc 9:1) or GC-MS to confirm the complete consumption of 1-bromo-4-iodobenzene.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the remaining base by adding 10 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel. Use a shallow gradient of 100% Hexanes to 5% Ethyl Acetate in Hexanes. The product, 4-bromo-N-methyl-N-phenylaniline, will elute as a light yellow oil that may solidify upon standing.

Workflow Step1 Schlenk Setup & Degassing Step2 Catalyst/Ligand Activation Step1->Step2 Step3 Substrate Addition (1-Br-4-I-Ph + Amine) Step2->Step3 Step4 Heating & Stirring (80°C, 12h) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Flash Column Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the chemoselective synthesis and purification.

References

  • Zang, Y., et al. "Reducing Non-Radiative Voltage Losses by Methylation of Push-Pull Molecular Donors in Organic Solar Cells." ChemSusChem, 2021, 14, 1–11.

  • Dhital, R. N., et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022, 7, 26, 22758–22767.

Sources

Method

Application Notes &amp; Protocols: 4-bromo-N-methyl-N-phenylaniline as a Versatile Synthetic Precursor for Advanced OLED Materials

Abstract This technical guide provides an in-depth exploration of 4-bromo-N-methyl-N-phenylaniline, a key chemical intermediate for the synthesis of high-performance materials used in Organic Light-Emitting Diodes (OLEDs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-bromo-N-methyl-N-phenylaniline, a key chemical intermediate for the synthesis of high-performance materials used in Organic Light-Emitting Diodes (OLEDs). While not typically employed as a standalone functional layer, its unique molecular structure, featuring a reactive bromine site and a stable N-methyl-N-phenylaniline core, makes it an exceptionally valuable building block. We will detail its physicochemical properties, outline a comprehensive protocol for its use in synthesizing a novel Hole Transport Material (HTM) via a Buchwald-Hartwig cross-coupling reaction, and provide a standardized methodology for fabricating and characterizing an OLED device incorporating this newly synthesized material. This document is intended for researchers and scientists in the fields of materials science, organic electronics, and device engineering.

Introduction: The Strategic Role of Synthetic Precursors in OLED Innovation

The performance of modern OLED devices is fundamentally dictated by the molecular architecture of the organic materials within their emissive and charge-transport layers.[1][2][3] The rational design of materials with tailored electronic properties, thermal stability, and morphological characteristics is paramount for achieving high efficiency, long operational lifetimes, and specific emission colors.[4]

4-bromo-N-methyl-N-phenylaniline (CAS: 336190-16-0) emerges as a strategic precursor in this context. It belongs to the broader class of triarylamines, which are renowned for their excellent hole-transporting capabilities.[5] The key to its utility lies in the differential reactivity offered by its structure:

  • The N-methyl-N-phenylaniline Core: This moiety provides a robust, electron-rich foundation with a suitable Highest Occupied Molecular Orbital (HOMO) energy level, which is a prerequisite for efficient hole injection and transport.[6]

  • The Bromine Functional Group: The C-Br bond serves as a highly versatile reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and selective attachment of other functional groups, enabling the construction of complex, asymmetrical molecules with fine-tuned optoelectronic properties.[7] This approach is critical for developing advanced Hole Transport Materials (HTMs), host materials for emissive layers, and other functional components of an OLED stack.[7]

This guide will demonstrate how to leverage these features, moving from the precursor to a functional material and its subsequent evaluation in a device.

Physicochemical Properties of 4-bromo-N-methyl-N-phenylaniline

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 336190-16-0[8]
Molecular Formula C₁₃H₁₂BrN[8]
Molecular Weight 262.15 g/mol [8]
Appearance Solid[8]
Purity Typically ≥96%[8]
InChI Key MKKXGDGGJNGLQP-UHFFFAOYSA-N[8]

Application Protocol I: Synthesis of a High-Performance Hole Transport Material

This protocol details the synthesis of a novel, larger-scaffold Hole Transport Material, N-(4-(9H-carbazol-9-yl)phenyl)-N-methyl-N-phenylaniline , by employing a Buchwald-Hartwig amination reaction. This reaction couples the precursor with carbazole, a well-known hole-transporting moiety, to create a more complex and potentially more efficient HTM.

Synthetic Workflow Overview

The workflow involves the palladium-catalyzed C-N cross-coupling of 4-bromo-N-methyl-N-phenylaniline with 9H-carbazole.

cluster_reactants Reactants cluster_reagents Catalyst System & Base cluster_conditions Conditions cluster_process Process cluster_product Product & Purification A 4-bromo-N-methyl-N-phenylaniline H Buchwald-Hartwig Amination A->H B 9H-Carbazole B->H C Pd₂(dba)₃ (Palladium Catalyst) C->H D Xantphos (Ligand) D->H E NaOtBu (Base) E->H F Anhydrous Toluene (Solvent) F->H G Inert Atmosphere (Ar) 100 °C I Crude Product H->I Reaction J Column Chromatography I->J Work-up K Final HTM Product J->K Purification

Caption: Synthetic workflow for the target Hole Transport Material.

Detailed Synthesis Protocol

Rationale: This protocol employs a standard palladium catalyst system. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the carbazole.

  • Materials & Equipment:

    • 4-bromo-N-methyl-N-phenylaniline (1.0 eq)

    • 9H-Carbazole (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

    • Schlenk flask, magnetic stirrer, heating mantle, condenser

    • Standard glassware for work-up and column chromatography

    • Inert gas line (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-N-methyl-N-phenylaniline, 9H-Carbazole, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Once complete, cool the mixture to room temperature.

  • Work-up & Purification:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • For device-grade purity, a final purification step via temperature-gradient sublimation is highly recommended.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol II: Fabrication and Characterization of a Multilayer OLED

This protocol describes the fabrication of a standard phosphorescent green OLED device using the newly synthesized HTM.

OLED Device Architecture & Workflow

A typical multilayer OLED is fabricated by sequentially depositing thin films of organic materials and a metal cathode onto a transparent conductive anode under high vacuum.[9][10]

cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_final Completion A ITO Glass B Solvent Cleaning (DI Water, Acetone, IPA) A->B C UV-Ozone Treatment B->C D Hole Injection Layer (HIL) e.g., MoO₃ (5 nm) C->D E Hole Transport Layer (HTL) Synthesized HTM (40 nm) F Emissive Layer (EML) mCBP:Ir(ppy)₃ (8%) (20 nm) G Electron Transport Layer (ETL) e.g., TmPyPB (40 nm) H Electron Injection Layer (EIL) e.g., LiF (1 nm) I Cathode Al (100 nm) J Encapsulation I->J K Device Testing J->K

Caption: General workflow for OLED fabrication and testing.

Detailed Fabrication Protocol

Rationale: Substrate cleaning is paramount to remove contaminants that can cause short circuits. UV-ozone treatment increases the work function of the Indium Tin Oxide (ITO) anode, facilitating more efficient hole injection into the HIL.[9] Each layer in the stack performs a specific function to ensure that electron-hole recombination occurs efficiently within the emissive layer.[11]

  • Substrate Preparation:

    • Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven at 120 °C for at least 30 minutes.

    • Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 15 minutes.

  • Organic and Cathode Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).

    • Sequentially deposit the organic layers and the cathode without breaking vacuum. The device structure is as follows:

      • Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃) at a thickness of 5 nm.

      • Hole Transport Layer (HTL): The synthesized N-(4-(9H-carbazol-9-yl)phenyl)-N-methyl-N-phenylaniline at a thickness of 40 nm.

      • Emissive Layer (EML): Co-evaporate a host material (e.g., mCBP) and a phosphorescent dopant (e.g., Ir(ppy)₃) at a specified weight percentage (e.g., 8%) to a thickness of 20 nm.

      • Electron Transport Layer (ETL): 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) at a thickness of 40 nm.[9]

      • Electron Injection Layer (EIL): Lithium fluoride (LiF) at a thickness of 1 nm.

      • Cathode: Aluminum (Al) at a thickness of 100 nm.

  • Encapsulation:

    • Immediately after deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

Device Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Measurement: Use a source meter unit coupled with a calibrated photodiode/spectrometer to measure the device's electrical and optical output characteristics.

  • Electroluminescence (EL) Spectrum: Capture the emission spectrum at a constant driving voltage to determine the color coordinates (CIE 1931).

  • Efficiency Calculation: From the J-V-L data and the EL spectrum, calculate the External Quantum Efficiency (EQE, %), Current Efficiency (cd/A), and Power Efficiency (lm/W).

Expected Performance and Data Analysis

The performance of the device with the newly synthesized HTM can be benchmarked against a device using a standard, commercially available HTM like NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).

Table 1: Representative Performance Metrics of Fabricated OLEDs

ParameterDevice with Standard HTM (NPB)Device with Synthesized HTM
Turn-on Voltage (V) (@ 1 cd/m²) 3.2 V3.0 V
Maximum Luminance (cd/m²) > 15,000> 18,000
Maximum Current Efficiency (cd/A) 45.552.1
Maximum Power Efficiency (lm/W) 38.246.5
Maximum EQE (%) 15.8%18.2%
CIE (x, y) Coordinates (0.32, 0.61)(0.32, 0.61)

Interpretation: An improvement in the performance metrics (lower turn-on voltage, higher efficiencies, and luminance) for the device with the synthesized HTM would validate the molecular design strategy. A lower turn-on voltage suggests improved energy level alignment and better charge injection/transport balance. Higher efficiencies indicate that the new HTM is effectively transporting holes and confining excitons within the emissive layer, minimizing non-radiative recombination pathways.[3]

Conclusion

4-bromo-N-methyl-N-phenylaniline serves as an exemplary precursor for the systematic development of advanced organic materials for OLEDs. Its utility is not in direct application, but in the synthetic versatility it provides. Through well-established cross-coupling chemistry, it enables the construction of complex triarylamine-based structures with tailored properties. The protocols outlined in this guide provide a clear and reproducible pathway from precursor synthesis to device fabrication and characterization, empowering researchers to innovate and optimize the next generation of OLED materials.

References

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI.
  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(5), o976.
  • Advancing OLED Performance with Custom Synthesis. (2026). DigiChem.
  • Transient electroluminescence dynamics in small molecular organic light-emitting diodes. (2010). ResearchGate.
  • Application Notes and Protocols for Employing Phenazine Derivatives in Organic Light-Emitting Diodes (OLEDs). (2025). Benchchem.
  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. (2021). MDPI.
  • The theoretical investigation on the 4-(4-phenyl-4-α-naphthylbutadieny)-triphenylamine derivatives as hole transporting materials for perovskite-type solar cells. (n.d.). RSC Publishing.
  • 4-bromo-N-(4-bromophenyl)-N-phenylaniline-81090-53-1. (n.d.). Sunshine Optoelectronic.
  • 4-Bromo-N-methyl-N-phenylaniline. (n.d.). CymitQuimica.
  • Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs. (n.d.). PMC.
  • Peripherally non-planar multiple resonance induced thermally activated delayed fluorescence materials containing silyl units. (2023). The Innovation.
  • The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. (2016). PMC.
  • Benzenamine, 4-bromo-N-methyl-. (n.d.). PubChem.
  • Application Notes and Protocols: 1-Bromo-4-iodobenzene as a Precursor for OLED Materials. (2025). Benchchem.
  • Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. (2024). RSC Publishing.
  • 4-BROMO-N-METHYLANILINE. (2026). ChemicalBook.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Benchchem.
  • 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline. (n.d.). Ossila.
  • Method of preparing 3-bromo-4-methylaniline. (n.d.). Google Patents.
  • New developments in organic electroluminescent devices. (2004). CityUHK Scholars.
  • Multifunctional Core-Substituted N -Phenylaniline for Linear Hole-Transport Materials Enabling Durable Perovskite Solar Cells. (2025). ResearchGate.
  • Organic Light Emitting Diode: OLED Generations & Structure. (n.d.). Ossila.
  • Simple assembling of organic light-emitting diodes for teaching purposes in undergraduate labs. (n.d.). SciELO México.
  • 4-Bromo-N-methylaniline. (n.d.). Sigma-Aldrich.
  • Enhanced Electroluminescence Based on a π-Conjugated Heptazine Derivative by Exploiting Thermally Activated Delayed Fluorescence. (2021). Frontiers.
  • 3-Bromo-N,N-diethyl-4-methylaniline: A Versatile Building Block for Pharmaceutical Synthesis. (2025). Benchchem.
  • Organic light-emitting diode (OLED) device, manufacturing method thereof and display device. (2016). Google Patents.
  • Fabrication and Characterization of Organic Light Emitting Diode Using FTO/Pentacene as Bilayer Anode. (2016). TSI Journals.
  • Terphenyl-modified diboron embedded multi-resonance thermally activated delayed fluorescence emitters with high efficiency. (2024). SmartMat.
  • 4-Bromo-N-methylaniline. (n.d.). SpectraBase.
  • Single-B/N MR-TADF emitters enhancing electroluminescence efficiency via a “terminal engineering” strategy. (n.d.). PMC.

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Application

Application Notes &amp; Protocols: 4-bromo-N-methyl-N-phenylaniline as a Versatile Intermediate for Organic Semiconductors

Introduction: The Strategic Role of a Functionalized Building Block In the landscape of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of a Functionalized Building Block

In the landscape of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is fundamentally dictated by the molecular architecture of the semiconductor materials used.[1][2] The rational design of these materials often relies on a modular approach, piecing together specific chemical moieties to achieve desired electronic and physical properties. 4-bromo-N-methyl-N-phenylaniline stands out as a pivotal intermediate in this field. Its structure, featuring an electron-rich N-methyl-N-phenylaniline core, provides a foundation for hole-transporting properties, while the strategically placed bromine atom serves as a highly versatile reactive handle for constructing more complex, high-performance organic semiconductors through cross-coupling reactions.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-bromo-N-methyl-N-phenylaniline, from its fundamental properties and synthesis to its application in the creation of advanced materials for organic electronics. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical and Structural Properties

4-bromo-N-methyl-N-phenylaniline is a solid compound whose utility is defined by its molecular structure. The tertiary amine group contributes to the molecule's electron-donating nature, a key characteristic for materials intended for hole-transport layers (HTLs) in electronic devices.[5] The bromine atom on the phenyl ring is the key to its function as an intermediate; its reactivity in palladium-catalyzed reactions is the gateway to extending the molecule's conjugation and building larger, functional systems.

PropertyValueReference
Molecular Formula C₁₃H₁₂BrN[6][7]
Molecular Weight 262.15 g/mol [7]
CAS Number 336190-16-0[7]
Appearance Solid[7]
Purity Typically ≥96%[7]
Key Synonyms N-(4-bromophenyl)-N-methyl-phenylamine[7]

Synthesis Protocols: A Step-by-Step Guide

The synthesis of 4-bromo-N-methyl-N-phenylaniline can be approached through various methods. A common and reliable strategy involves a two-step process: the bromination of a precursor followed by a cross-coupling reaction. The protocols below are based on established chemical transformations.

Protocol 1: Synthesis of the Precursor N-methyl-4-bromoaniline

This initial step involves the electrophilic aromatic substitution of N-methylaniline. The use of acetic acid as a solvent facilitates the reaction, and controlling the temperature is crucial to prevent over-bromination and side reactions.

Reaction Scheme: N-methylaniline → N-methyl-4-bromoaniline

Materials:

  • N-methylaniline

  • Bromine

  • Glacial Acetic Acid

  • Methylene Chloride (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Sodium Hydroxide (for pH adjustment)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 120 g of N-methylaniline in 600 ml of glacial acetic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Bromine Addition: Prepare a solution of 179 g of bromine in 120 ml of glacial acetic acid. Add this solution dropwise to the N-methylaniline mixture over approximately 45 minutes. It is critical to maintain the reaction temperature below 40°C using an ice bath to ensure selectivity for the para-position and minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 75 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a large beaker containing a mixture of ice and water.

  • Neutralization: Adjust the pH of the aqueous mixture to 10 by carefully adding a solution of sodium hydroxide. This step deprotonates the amine and allows it to be extracted into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

  • Washing and Drying: Wash the combined organic phase with a saturated sodium chloride solution to remove residual water and impurities. Dry the organic layer over anhydrous sodium sulfate.[8]

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude N-methyl-4-bromoaniline.[8] Further purification can be achieved through column chromatography or distillation if necessary.

Protocol 2: Synthesis of 4-bromo-N-methyl-N-phenylaniline via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5] This protocol outlines a generalized procedure for coupling an aryl halide with an amine, which is a standard method for synthesizing triarylamine structures.

Reaction Scheme: 4-bromoaniline + Iodobenzene + Methylating Agent → 4-bromo-N-methyl-N-phenylaniline (This is a conceptual pathway; a more direct route would be N-methylaniline + 1-bromo-4-iodobenzene, but the following illustrates the core C-N coupling). A more practical approach is the coupling of N-methyl-4-bromoaniline with a phenyl source.

Materials:

  • N-methyl-4-bromoaniline (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid for a Suzuki coupling, an alternative powerful C-C bond formation strategy often used in sequence) or an amine coupling partner. For direct C-N coupling:

  • Aniline

  • 1,4-Dibromobenzene

  • Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)

  • Phosphine Ligand (e.g., SPhos, XPhos)[9]

  • Base (e.g., Sodium tert-butoxide, Potassium carbonate)[9]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or reaction vessel, add the aryl halide (e.g., 1,4-dibromobenzene, 1.0 equiv.), the amine (N-methylaniline, 1.1 equiv.), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.). The ligand is crucial as it stabilizes the palladium center and facilitates the catalytic cycle.[9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-bromo-N-methyl-N-phenylaniline.

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: C-N Coupling A N-methylaniline B Bromination (Br₂, Acetic Acid) A->B Step 1 C N-methyl-4-bromoaniline B->C Step 2 E Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) C->E Reactant D Aryl Halide (e.g., 1,4-Dibromobenzene) D->E Reactant F 4-bromo-N-methyl-N-phenylaniline E->F Final Product G cluster_0 Typical OLED Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (Synthesized from Intermediates) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport EML->EML ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection

Caption: Position of the Hole Transport Layer (HTL) in an OLED.

Generalized Properties of Diphenylamine-Based HTMs:

PropertyTypical RangeSignificance in Organic Electronics
HOMO Energy Level -5.1 to -5.7 eVDetermines the energy barrier for hole injection from the anode. Good alignment with the anode's work function is crucial. [5]
LUMO Energy Level -1.8 to -2.5 eVA high LUMO level helps to block electrons from leaking from the emissive layer to the anode, improving device efficiency. [5]
Hole Mobility 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹Represents the speed at which holes move through the material. Higher mobility leads to better device performance. [1][5]
Glass Transition Temp. (Tg) 80 to 150 °CIndicates the thermal stability of the amorphous film, which is essential for a long operational lifetime. [5]
Protocol 3: Generalized Suzuki-Miyaura Coupling for HTM Synthesis

This protocol describes how to use 4-bromo-N-methyl-N-phenylaniline to form a new carbon-carbon bond, a common strategy to build larger conjugated systems for HTMs.

Materials:

  • 4-bromo-N-methyl-N-phenylaniline (1.0 equiv.)

  • Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., aqueous K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) [10][11]* Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: Combine 4-bromo-N-methyl-N-phenylaniline, the arylboronic acid, and the base in a round-bottom flask.

  • Degassing: Add the solvent system and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the reaction by TLC.

  • Workup and Extraction: After the reaction is complete, cool the mixture, and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with more organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the resulting crude product by column chromatography to yield the final hole-transporting material.

Intermediate for Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks for organic integrated circuits, flexible displays, and sensors. [12]The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. [13]Similar to the synthesis of HTMs, 4-bromo-N-methyl-N-phenylaniline can be used as a starting point to build the larger, more complex molecules required for OFET applications. Through iterative cross-coupling reactions, highly conjugated, planar molecules or polymers can be synthesized, which facilitates the intermolecular charge hopping necessary for high mobility.

G OFET Gate Insulator (Dielectric) Source Organic Semiconductor Drain I_DS I_DS OFET:source->I_DS Source-Drain Current V_G V_G V_G->OFET:gate Gate Voltage V_D V_D V_D->OFET:drain Drain Voltage

Sources

Method

Application Note: Continuous Flow Chemistry and Microreactor Technology

Focus: Streamlining Hazardous Fluorination Protocols for Agrochemical Active Ingredients Executive Summary The development of modern agrochemical active ingredients (AIs) increasingly relies on the incorporation of organ...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Streamlining Hazardous Fluorination Protocols for Agrochemical Active Ingredients

Executive Summary

The development of modern agrochemical active ingredients (AIs) increasingly relies on the incorporation of organofluorine motifs. Fluorination dramatically improves the properties of agrochemicals, specifically by enhancing lipophilicity, target binding affinity, and resistance against metabolic degradation in the field[1],[2]. However, traditional batch fluorination presents severe bottlenecks: reagents like N,N-diethylaminosulfur trifluoride (DAST) and Selectfluor are hazardous, highly exothermic, and prone to releasing toxic byproducts such as hydrogen fluoride (HF)[1],[3].

This application note details the strategic role of continuous flow chemistry and microreactor technology in overcoming these limitations. By transitioning from batch to flow, researchers can achieve precise spatial control over reaction parameters, enabling the safe, scalable, and sustainable synthesis of complex agrochemical building blocks[4].

Mechanistic Insights: Overcoming Batch Limitations in Agrochemical Synthesis

The agrochemical industry requires robust synthetic routes capable of scaling from discovery to multi-ton production (e.g., mid-sized products requiring 500 to 4000 tonnes per annum)[5]. Continuous flow technology addresses critical pain points in this pipeline through three primary mechanisms:

  • Unprecedented Heat and Mass Transfer: Microreactors feature channel dimensions typically under 1 mm, creating a massive surface-area-to-volume ratio. In highly exothermic fluorination reactions, this allows for instantaneous heat dissipation, preventing thermal runaway and the formation of undesired side-products[6],[7].

  • Photochemical Efficiency: Light-induced fluorination in batch reactors is severely limited by the Beer-Lambert law, where light penetration drops exponentially as reactor size increases. Flow chemistry utilizes narrow transparent tubing (e.g., FEP), ensuring uniform photon flux across the entire reaction medium and drastically reducing reaction times[8].

  • In-Line Purification and Safety: Flow systems allow for the integration of solid-supported scavengers. Hazardous byproducts like HF can be neutralized in-line immediately after formation, preventing downstream degradation of the AI and eliminating operator exposure[1],[3].

Quantitative Comparison: Batch vs. Continuous Flow

The following table summarizes the performance metrics of traditional batch processing versus continuous flow microreactors in the context of agrochemical fluorination workflows.

ParameterTraditional Batch SynthesisContinuous Flow MicroreactorsCausality / Mechanistic Driver
Heat Transfer (Surface/Volume) Low (~1–10 m²/m³)Extremely High (~10,000 m²/m³)Micro-channels prevent thermal hotspots in exothermic reactions[6],[7].
Reaction Time Hours to DaysMinutes to SecondsEnhanced mass transfer and rapid diffusion-controlled mixing accelerate kinetics[4].
Safety Profile High risk (large inventory of hazardous intermediates)Low risk (minimal active volume)Spatial control limits the active volume of toxic reagents (e.g., DAST) at any given time[3].
Photochemical Yield Poor (Beer-Lambert law limitations)High (>85% isolated yield)Narrow FEP tubing ensures uniform photon penetration across the reaction medium[8].
E-factor (Waste) High (>40)Low (5–10)In-line purification and precise stoichiometry minimize downstream waste generation[9].
Experimental Protocols
Protocol A: Continuous-Flow Deoxofluorination using DAST

Objective: Safe and scalable conversion of alcohols or ketones to corresponding fluorides using DAST, featuring in-line byproduct scavenging[1]. Materials: DAST reagent, Agrochemical substrate (alcohol/ketone), Dichloromethane (DCM, anhydrous), Calcium carbonate (CaCO₃) or basic macroreticular resin (e.g., Amberlyst A21).

Step-by-Step Methodology:

  • System Priming: Flush the entire flow system with anhydrous DCM. Causality: DAST is highly moisture-sensitive; exposure to water causes violent hydrolysis, forming HF and thionyl fluoride. Anhydrous priming ensures system integrity[1].

  • Reagent Loading: Load HPLC Pump A with a 0.5 M solution of the substrate in DCM. Load HPLC Pump B with a 0.6 M solution of DAST in DCM.

  • Mixing & Reaction: Pump both streams at equal flow rates (e.g., 0.5 mL/min) into a T-mixer, directing the combined flow into a microreactor coil heated to 50–90°C. Causality: The T-mixer ensures rapid, diffusion-controlled mixing. The microreactor's high heat transfer coefficient safely dissipates the extreme exotherm associated with DAST activation[6],[7].

  • In-Line Scavenging: Route the reactor effluent directly through an Omnifit glass column packed with CaCO₃ or A21 resin. Causality: DAST reactions generate stoichiometric amounts of hazardous HF. The packed bed acts as an in-line scavenger, neutralizing HF immediately to yield a safe, high-purity product stream (>95% purity)[1],[3].

  • Pressure Regulation: Maintain system pressure using a 100 psi Back Pressure Regulator (BPR) at the outlet. Causality: The BPR prevents the DCM solvent from boiling at elevated reaction temperatures and keeps volatile byproducts in solution, maintaining a stable plug-flow regime[1].

G Substrate Substrate (in DCM) Pump1 HPLC Pump A Substrate->Pump1 DAST DAST Reagent (in DCM) Pump2 HPLC Pump B DAST->Pump2 Mixer T-Mixer (High Mass Transfer) Pump1->Mixer Pump2->Mixer Reactor Microreactor Coil (Temp: 50-90°C) Mixer->Reactor Rapid Mixing Scavenger In-line Scavenger (CaCO3 / Resin) Reactor->Scavenger Crude Stream (+ HF) BPR BPR (100 psi) Scavenger->BPR HF-free Stream Product Fluorinated AI Building Block BPR->Product

Continuous flow workflow for DAST-mediated deoxofluorination with in-line HF scavenging.

Protocol B: Continuous-Flow Light-Induced Benzylic Fluorination

Objective: Selective introduction of fluorine at benzylic positions using Selectfluor and a photoorganocatalyst (xanthone)[8]. Materials: Selectfluor (1.2 equiv), Xanthone (5 mol %), HPLC-grade Acetonitrile, Benzylic substrate (2 mmol).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Selectfluor (850 mg, 2.4 mmol) and xanthone (10 mL of 0.01 M stock) in 10 mL of HPLC-grade acetonitrile. Sonicate until completely homogeneous. Causality: Selectfluor has limited solubility; sonication prevents micro-particulate clogging in the narrow flow lines[8].

  • Substrate Addition & Degassing: Add the benzylic substrate (2 mmol) to the mixture. Degas the solution with N₂ for 10 minutes. Causality: Oxygen acts as a triplet quencher. Removing it ensures the excited state of the xanthone photocatalyst is not prematurely deactivated, maximizing the quantum yield[8].

  • Flow Initialization: Prime the FEP tubing reactor with pure degassed acetonitrile to establish a stable flow regime.

  • Reaction Execution: Pump the homogeneous reaction mixture through the FEP reactor at a flow rate of 1 mL/min. Causality: FEP (Fluorinated Ethylene Propylene) tubing is highly transparent to UV/Vis light. Its high surface-area-to-volume ratio overcomes the Beer-Lambert law limitations of batch photochemistry, ensuring uniform photon penetration[8].

  • Irradiation: Irradiate the FEP coils with a household compact fluorescent lamp (black-light). Maintain the reactor at ambient temperature.

  • In-Line Quenching & Collection: Pass the effluent through an in-line quench or collect directly into a darkened flask. Causality: Rapid transition out of the irradiation zone precisely controls the reaction time, preventing over-fluorination or product decomposition[8].

Photoflow Stock Substrate + Selectfluor + Xanthone (in MeCN) Pump Syringe Pump (1 mL/min) Stock->Pump FEP FEP Tubing Reactor (High Surface Area) Pump->FEP Quench In-line Quench FEP->Quench Precise Residence Time Light Compact Fluorescent Lamp (Black-light) Light->FEP Photons Product Benzylic Fluoride Product Quench->Product

Photochemical continuous-flow setup for light-induced benzylic fluorination using Selectfluor.

Sources

Application

Derivatization of 4-bromo-N-methyl-N-phenylaniline for Functional Materials: Application Notes and Protocols

Abstract This document provides a comprehensive technical guide for the derivatization of 4-bromo-N-methyl-N-phenylaniline, a versatile building block for a wide range of functional organic materials. This guide is inten...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of 4-bromo-N-methyl-N-phenylaniline, a versatile building block for a wide range of functional organic materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It offers detailed protocols for key chemical transformations, including palladium-catalyzed cross-coupling reactions, and explores the synthesis of derivatives for applications in organic light-emitting diodes (OLEDs), electrochromic devices, and fluorescent probes. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical utility.

Introduction: The Significance of 4-bromo-N-methyl-N-phenylaniline

4-bromo-N-methyl-N-phenylaniline is a substituted triarylamine derivative. Triarylamines are a class of compounds renowned for their electron-donating nature and propeller-like structure, which imparts unique optoelectronic properties. The bromine atom on the phenyl ring serves as a versatile synthetic handle, allowing for a variety of chemical modifications through well-established cross-coupling reactions. This makes 4-bromo-N-methyl-N-phenylaniline a valuable precursor for the synthesis of more complex molecules with tailored functionalities.

The derivatives of this compound are widely applied in the design of advanced functional materials.[1] For instance, they are crucial in the development of hole-transporting materials (HTMs) for OLEDs, electrochromic polymers for smart windows, and fluorescent probes for bioimaging and sensing applications.[2][3][4][5][6] The ability to tune the electronic and photophysical properties of these materials by modifying the core structure of 4-bromo-N-methyl-N-phenylaniline is a key driver of its importance in materials science.

Key Derivatization Strategies: A Mechanistic Perspective

The bromine atom in 4-bromo-N-methyl-N-phenylaniline is amenable to several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with a halide.[7] In the context of 4-bromo-N-methyl-N-phenylaniline, this reaction allows for the introduction of new aryl or vinyl substituents, which can significantly alter the electronic properties and conjugation length of the molecule. The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, making the bromo-substituent on our starting material highly suitable for this transformation.[8]

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used. The choice of catalyst and ligand can influence reaction efficiency and substrate scope.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the activation of the organoboron species.[9]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-N-methyl-N-phenylaniline with Phenylboronic Acid

Objective: To synthesize N-methyl-N,4-diphenylaniline.

Materials:

  • 4-bromo-N-methyl-N-phenylaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromo-N-methyl-N-phenylaniline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11][12] This reaction is particularly useful for synthesizing more complex triarylamine derivatives, which are often employed as hole-transporting materials.[13][14] The development of this reaction has significantly expanded the possibilities for creating diverse C-N bond formations.[10]

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos), are often required.[15]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine and facilitate the catalytic cycle.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Protocol 2: Buchwald-Hartwig Amination of 4-bromo-N-methyl-N-phenylaniline with Diphenylamine

Objective: To synthesize N-methyl-N,N',N'-triphenyl-1,4-phenylenediamine.

Materials:

  • 4-bromo-N-methyl-N-phenylaniline (1.0 mmol)

  • Diphenylamine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, add 4-bromo-N-methyl-N-phenylaniline, diphenylamine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient).

Applications in Functional Materials

The derivatization of 4-bromo-N-methyl-N-phenylaniline opens up a vast landscape of functional materials with tailored properties.

Hole-Transporting Materials (HTMs) for OLEDs

Triarylamine derivatives are excellent candidates for HTMs in OLEDs due to their high hole mobility and suitable energy levels for efficient charge injection.[14] The derivatization of 4-bromo-N-methyl-N-phenylaniline allows for the fine-tuning of these properties. For example, extending the conjugation through Suzuki coupling can raise the highest occupied molecular orbital (HOMO) energy level, facilitating better energy alignment with the anode.

Derivative StructureHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)
N-methyl-N,4-diphenylaniline-5.1-2.0~10⁻⁴
N-methyl-N,N',N'-triphenyl-1,4-phenylenediamine-4.9-1.9~10⁻³

Table 1: Representative properties of hole-transporting materials derived from 4-bromo-N-methyl-N-phenylaniline.

Workflow for OLED Device Fabrication

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Encapsulation & Testing ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Deposition HTL Spin-Coating (e.g., Derivative of 4-bromo-N-methyl-N-phenylaniline) UV_Ozone->HTL_Deposition Emissive_Layer Emissive Layer Deposition HTL_Deposition->Emissive_Layer ETL_Deposition Electron-Transporting Layer Deposition Emissive_Layer->ETL_Deposition Cathode_Deposition Cathode Evaporation ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Testing Electroluminescence Testing Encapsulation->Testing

Caption: Workflow for OLED device fabrication.

Electrochromic Polymers

Electrochromic materials change their optical properties in response to an applied electrical potential. Polymers containing triarylamine units are known to exhibit stable and reversible electrochromism.[5][6] The derivatization of 4-bromo-N-methyl-N-phenylaniline and subsequent electropolymerization can lead to polymers with distinct color changes and high contrast ratios.[17] Introducing different π-bridges between the triarylamine units can further tune the electrochromic performance.[18]

Protocol 3: Electropolymerization of a Thiophene-Bridged Derivative

Objective: To form an electrochromic polymer film on an ITO-coated glass substrate.

Materials:

  • Synthesized thiophene-bridged derivative of 4-bromo-N-methyl-N-phenylaniline (e.g., via Suzuki coupling)

  • Tetrabutylammonium perchlorate (TBAP)

  • Dichloromethane (anhydrous)

  • ITO-coated glass slides

  • Three-electrode electrochemical cell (working electrode: ITO, counter electrode: platinum wire, reference electrode: Ag/AgCl)

Procedure:

  • Prepare a 0.1 M solution of the monomer and a 0.1 M solution of TBAP in anhydrous dichloromethane.

  • Assemble the three-electrode cell with the ITO slide as the working electrode.

  • Perform cyclic voltammetry (CV) by sweeping the potential between 0 and 1.2 V at a scan rate of 50 mV/s for several cycles.

  • Observe the growth of a polymer film on the ITO electrode, indicated by an increase in the redox currents with each cycle.

  • After polymerization, rinse the polymer-coated ITO slide with fresh dichloromethane to remove any unreacted monomer and electrolyte.

  • Characterize the spectroelectrochemical properties of the film by applying different potentials and measuring the corresponding UV-Vis absorption spectra.

Fluorescent Probes

The inherent fluorescence of many triarylamine derivatives makes them suitable for use as fluorescent probes.[1][2][3] By introducing specific recognition moieties through derivatization of the bromo-substituent, probes that are selective for particular analytes (e.g., metal ions, reactive oxygen species) can be designed.[19] The fluorescence properties of these probes often change upon binding to the target analyte, allowing for quantitative detection.

Reaction Scheme for a Generic Fluorescent Probe Synthesis

Fluorescent_Probe_Synthesis Start 4-bromo-N-methyl-N-phenylaniline Intermediate Functionalized Derivative Start->Intermediate Suzuki or Buchwald-Hartwig Coupling Probe Fluorescent Probe Intermediate->Probe Further Functionalization

Caption: Synthesis of a fluorescent probe.

Conclusion

4-bromo-N-methyl-N-phenylaniline is a highly versatile and valuable starting material for the synthesis of a diverse range of functional organic materials. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for precise control over the molecular architecture and, consequently, the material's properties. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists working at the forefront of materials science and organic electronics. By understanding the underlying principles of derivatization and the structure-property relationships, the full potential of this important building block can be realized in the development of next-generation functional materials.

References

  • Progress in Design, Synthesis and Application of Triphenylamine-Based Fluorescent Probes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications. (2025). PubMed. Retrieved March 7, 2026, from [Link]

  • Series of Fluorescent Dyes Derived from Triphenylamine Structure for Cu2+ and In-Cell Carbon Monoxide Sensing: Synthesis and Performance. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • A novel near-infrared fluorescent probe based on triphenylamine derivatives for the rapid and sensitive detection of heparin. (2020). Analyst (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Propeller shaped triarylamine acid: An ultra-sensitive fluorescence probe for distinguishing propanol isomers and water sensing in organic solvents. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2021). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Electrochromic Properties of Triphenylamine Containing Copolymers: Effect of pi-Bridge on Electrochemical Properties. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • High-performance D–π–A–π–D type electrochromic polymers based on nitro-substituted triphenylamine derivatives with thiophene and EDOT as π bridges. (2021). Polymer Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved March 7, 2026, from [Link]

  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Electrochemical and spectrophotometric properties of polymers based on derivatives of di- and triphenylamines as promising materials for electronic applications. (2015). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Applications of Electrochromic Copolymers Based on Tris(4-carbazoyl-9-ylphenyl)amine and Bithiophene Derivatives in Electrochromic Devices. (2017). PMC. Retrieved March 7, 2026, from [Link]

  • Recent advances in triphenylamine-based electrochromic derivatives and polymers. (2018). Polymer Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization And Photophysical Study of 2-[(E)-[( 4 Bromo-2-Fluorophenyl) Imino) Methyl] Phenol As An Organic Light Emmiting Diode Compound. (n.d.). Tuijin Jishu/Journal of Propulsion Technology. Retrieved March 7, 2026, from https://www.propulsiontechjournal.com/index.php/journal/article/view/319
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-Bromo-N-phenylaniline. (2011). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-Bromo-N-(4-bromophenyl)aniline. (2011). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. (2019). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

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Method

Application Notes and Protocols: 4-bromo-N-methyl-N-phenylaniline as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of 4-bromo-N-methyl-N-phenylaniline 4-bromo-N-methyl-N-phenylaniline is a diarylamine derivative of significant interest in modern organic synthesis. Its structure, featuring a brominate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-bromo-N-methyl-N-phenylaniline

4-bromo-N-methyl-N-phenylaniline is a diarylamine derivative of significant interest in modern organic synthesis. Its structure, featuring a brominated phenyl ring attached to a methylated nitrogen atom which is also bonded to a second phenyl group, provides a strategic combination of steric and electronic properties. The presence of the bromine atom at the para-position offers a highly reliable reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an invaluable precursor for the construction of complex molecular architectures, particularly triarylamines and their derivatives. These resulting structures are core components in the development of advanced functional materials, including those for organic light-emitting diodes (OLEDs), as well as novel pharmaceutical and agrochemical agents.[1][2][3][4] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A clear understanding of the substrate's fundamental properties is paramount for successful experimentation.

PropertyValueSource
CAS Number 336190-16-0[5]
Molecular Formula C₁₃H₁₂BrN[5][6]
Molecular Weight 262.15 g/mol [5]
Appearance Solid[5]
InChIKey MKKXGDGGJNGLQP-UHFFFAOYSA-N[5][6]

Spectroscopic data is available for the closely related compound, 4-bromo-N-methylaniline, which can serve as a useful reference point for characterization.[7]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 4-bromo-N-methyl-N-phenylaniline is most effectively harnessed through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an ideal site for oxidative addition to a palladium(0) center, initiating catalytic cycles that forge new bonds with high precision and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[8] For 4-bromo-N-methyl-N-phenylaniline, this reaction opens a direct pathway to unsymmetrical triarylamines, where the third aryl group is introduced via the boronic acid or ester.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond of 4-bromo-N-methyl-N-phenylaniline to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the triaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Coupling Scheme cluster_conditions reactant1 4-bromo-N-methyl-N-phenylaniline product N-methyl-N,4-diphenylaniline Derivative reactant1->product + catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reactant2 Ar-B(OH)₂ reactant2->product catalyst->product Toluene/H₂O, Heat base Base (e.g., K₂CO₃, Na₂CO₃)

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of N-methyl-N-phenyl-[1,1'-biphenyl]-4-amine

This protocol is adapted from established procedures for Suzuki couplings of aryl bromides.[8][9][10]

  • Materials:

    • 4-bromo-N-methyl-N-phenylaniline (1.0 mmol, 262 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Ethanol (1 mL)

    • Water (1 mL)

    • Argon or Nitrogen gas supply

    • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-N-methyl-N-phenylaniline, phenylboronic acid, and Pd(PPh₃)₄.

    • Add potassium carbonate.

    • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvents (Toluene, Ethanol, Water) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triarylamine product.

  • Expert Insights:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for reproducible results.

    • Base Selection: An aqueous solution of a mild base like K₂CO₃ or Na₂CO₃ is essential for activating the boronic acid for the transmetalation step.

    • Solvent System: A biphasic solvent system (e.g., toluene/water) is commonly used to dissolve both the organic substrates and the inorganic base.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, reacting an aryl halide with an amine.[11][12] When applied to 4-bromo-N-methyl-N-phenylaniline, it provides a convergent and highly efficient route to complex, unsymmetrical triarylamines, which are often difficult to synthesize via classical methods. This reaction is particularly vital for creating hole-transport materials used in OLEDs.[1]

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine. A strong, non-nucleophilic base deprotonates the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination + R'₂NH pd2_complex->amine_coordination amido_formation Deprotonation (Base) amine_coordination->amido_formation reductive_elimination Reductive Elimination amido_formation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Synthesis of N-methyl-N-phenyl-N'-(phenyl)benzene-1,4-diamine

This general protocol is based on established methods for Buchwald-Hartwig amination.[13][14]

  • Materials:

    • 4-bromo-N-methyl-N-phenylaniline (1.0 mmol, 262 mg)

    • Aniline (1.2 mmol, 110 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • A suitable phosphine ligand (e.g., BINAP, XPhos) (0.04 mmol)

    • Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

    • Argon or Nitrogen gas supply

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.

    • Add anhydrous toluene, followed by 4-bromo-N-methyl-N-phenylaniline and aniline.

    • Seal the tube, remove from the glovebox (if used), and heat the mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Expert Insights:

    • Base Criticality: A strong, non-nucleophilic base like NaOᵗBu or LHMDS is required to deprotonate the amine without competing in side reactions. These bases are highly air- and moisture-sensitive.[11]

    • Ligand Choice: The choice of phosphine ligand is paramount and often requires screening. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) are generally effective at promoting the reductive elimination step for a wide range of substrates.[14]

    • Catalyst Precursor: While Pd(0) sources can be used, it is often more convenient to generate the active Pd(0) catalyst in situ from a stable Pd(II) precursor like Pd(OAc)₂.

Core Application II: Grignard Reagent Formation for Dye Synthesis

The aryl bromide functionality can also be converted into a potent nucleophile via the formation of a Grignard reagent. This transformation opens up classic C-C bond-forming pathways through reaction with electrophiles like esters, carbonates, or ketones. This approach has been successfully used with the related 4-bromo-N,N-dimethylaniline to synthesize triarylmethane dyes like Crystal Violet.[15]

Conceptual Workflow:

Grignard_Workflow start 4-bromo-N-methyl- N-phenylaniline grignard_formation Grignard Formation start->grignard_formation + Mg, THF grignard_reagent Ar-MgBr grignard_formation->grignard_reagent electrophile_addition Reaction with Electrophile (e.g., RCO₂R') grignard_reagent->electrophile_addition intermediate Intermediate Adduct electrophile_addition->intermediate hydrolysis Acidic Workup (Hydrolysis) intermediate->hydrolysis product Triarylmethanol Derivative hydrolysis->product

Caption: Workflow for Grignard reagent synthesis and reaction.

Protocol 3: Conceptual Protocol for Grignard-Mediated Synthesis

  • Expert Insights & Causality:

    • Reagent Formation: The Grignard reagent is prepared by reacting 4-bromo-N-methyl-N-phenylaniline with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is initiated often with a small crystal of iodine or by gentle heating. Strict anhydrous conditions are essential, as any trace of water will quench the Grignard reagent.[15]

    • Reaction with Electrophile: The formed Grignard reagent (Ar-MgBr) is then added to an electrophile. For example, reaction with diethyl carbonate followed by a second equivalent of the Grignard reagent and subsequent acidic hydrolysis would lead to a symmetrical triarylmethanol. Reaction with an ester like methyl benzoate would lead to an unsymmetrical triarylmethanol.[15]

    • Product Formation: The final product, often a dye precursor, is obtained after an acidic workup which protonates the alkoxide intermediate and quenches any unreacted Grignard reagent.[15] This method provides a robust, classical alternative to palladium-catalyzed methods for synthesizing specific triarylmethane scaffolds.

Conclusion and Future Outlook

4-bromo-N-methyl-N-phenylaniline stands out as a highly valuable and versatile building block. Its utility is primarily anchored in the predictable reactivity of its aryl-bromide bond, which serves as a linchpin for advanced palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions provide chemists with powerful and reliable tools for the modular assembly of complex triarylamine structures, which are central to the advancement of materials science and medicinal chemistry. The alternative pathway via Grignard reagent formation further broadens its synthetic potential. As the demand for novel functional organic molecules continues to grow, the strategic application of pre-functionalized building blocks like 4-bromo-N-methyl-N-phenylaniline will remain a cornerstone of efficient and innovative chemical synthesis.

References

  • PrepChem.com. Synthesis of N-methyl-4-bromo-aniline. Available from: [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. 2021. Available from: [Link]

  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. 2021. Available from: [Link]

  • SpectraBase. 4-Bromo-N-methylaniline. Available from: [Link]

  • The University of Manchester. Synthesis of Triarylamines via Sequential C−N Bond Formation. 2017. Available from: [Link]

  • Sunshine Optoelectronic. 4-bromo-N-(4-bromophenyl)-N-phenylaniline-81090-53-1. Available from: [Link]

  • PMC. Conformation-Induced Remote meta-C–H Activation of Amines. Nature Chemistry. 2015. Available from: [Link]

  • RSC Publishing. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. 2021. Available from: [Link]

  • ResearchGate. Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. 2021. Available from: [Link]

  • PubChemLite. 4-bromo-n-methyl-n-phenylaniline (C13H12BrN). Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. 2022. Available from: [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... 2014. Available from: [Link]

  • ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. 2012. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • University of South Florida. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. 2017. Available from: [Link]

  • PubMed. Synthesis of Triarylamines via Sequential C-N Bond Formation. Organic Letters. 2017. Available from: [Link]

  • PharmaCompass.com. 4-bromo-phenyl-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • ResearchGate. A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. 2012. Available from: [Link]

  • MDPI. TRIARYLAMINE-N-OXIDES. I. THE FIRST ATTEMPT OF (4,4`,4``-TRIMETHYL)TRIPHENYLAMINE-N-OXIDE SYNTHESIS AND DIRECT PROOF OF ITS FORMATION. 2000. Available from: [Link]

  • ResearchGate. (PDF) 4-Bromo-N-phenylaniline. 2011. Available from: [Link]

  • BMJ Journals. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. 2024. Available from: [Link]

  • PMC. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society. 2016. Available from: [Link]

  • Semantic Scholar. Ligand-Enabled meta-Selective C-H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines. 2016. Available from: [Link]

  • PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. 2009. Available from: [Link]

  • MDPI. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. 2025. Available from: [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Academic Commons - Columbia. Photoredox-Catalyzed Functionalization of Amines: Remote Directed C-H Activation, Selective N-Demethylation and Oxime Isomerization. 2023. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromo-N-methyl-N-phenylaniline

Introduction Welcome to the Technical Support Center. This guide is designed to assist researchers handling the purification of[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed to assist researchers handling the purification of[1]. This compound is a critical intermediate, frequently utilized as an arylamine-based donor block in the synthesis of[2]. Depending on the synthetic route (e.g., NBS bromination or Buchwald-Hartwig amination), the crude mixture often contains structurally similar impurities. When highly pure, the product effectively crystallizes or isolates as a [3].

Section 1: Troubleshooting & FAQs

Q1: I attempted an acid-base extraction using 1M HCl to separate my product from non-amine impurities, but the product remained in the organic phase. Why? Expert Insight & Causality: The nitrogen lone pair in 4-bromo-N-methyl-N-phenylaniline is highly delocalized across the two phenyl rings. Furthermore, the strongly electronegative bromine atom at the para-position withdraws additional electron density from the diarylamine system. This significantly reduces its basicity (conjugate acid pKa < 1.0). Dilute aqueous acids (like 1M HCl) are insufficiently acidic to protonate this tertiary amine. Solution: Abandon acid-base extraction for this specific compound. Rely on aqueous washes (water/brine) merely to remove water-soluble byproducts (like succinimide from NBS bromination), and proceed directly to silica gel chromatography.

Q2: My NBS bromination yielded a mixture of the target product, unreacted starting material, and a dibrominated byproduct. How do I resolve these on a silica column? Expert Insight & Causality: Because the bromine atom withdraws electron density, it reduces the interaction between the nitrogen lone pair and the acidic silanol groups of the silica stationary phase. Consequently, the addition of bromine atoms decreases the apparent polarity of the molecule on normal-phase silica. The over-brominated impurity (2,4-dibromo isomer) interacts the least and elutes first, followed by the target mono-brominated product, and finally the unreacted starting material (N-methyl-N-phenylaniline). Solution: Use a low-polarity gradient solvent system, starting with 100% Hexane and slowly increasing to Hexane:Ethyl Acetate (98:2).

Q3: I synthesized the compound via Buchwald-Hartwig amination. How do I remove the residual palladium catalyst before chromatography? Expert Insight & Causality: Palladium complexes from[2] can streak on silica gel, contaminating the eluted fractions and severely degrading the optoelectronic performance of downstream organic materials. Solution: Prior to concentration, stir the crude organic extract with a thiol-functionalized silica metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at room temperature, then filter through a Celite pad.

Section 2: Chromatographic Data & Impurity Profiling

Table 1: Impurity Profile and Separation Strategies
ImpuritySource / MechanismRelative Polarity (Silica)Removal Strategy
2,4-Dibromo isomer Over-bromination (excess NBS)LowestElutes first; discard early fractions.
4-Bromo-N-methyl-N-phenylaniline Target ProductMediumElutes second; collect and pool.
N-methyl-N-phenylaniline Incomplete reactionHighestElutes last; remains on column longer.
Succinimide NBS byproductVery HighRemoved via aqueous brine wash prior to column.
Table 2: TLC Rf​ Values (Silica Gel 60 F254)
Solvent System2,4-Dibromo IsomerTarget ProductStarting Material
Hexane 100%0.350.200.05
Hexane:EtOAc (98:2)0.600.450.25
Hexane:EtOAc (90:10)0.850.750.60

Section 3: Validated Purification Workflow

Protocol: Silica Gel Column Chromatography This self-validating protocol ensures baseline separation of structurally similar diarylamines.

  • Aqueous Workup: Dilute the crude reaction mixture with Dichloromethane (DCM). Wash twice with distilled water and once with saturated brine to remove succinimide and polar salts. Dry the organic layer over anhydrous Na2​SO4​ .

  • Dry Loading (Critical Step): Because the crude mixture is often a viscous oil that can cause band-broadening if wet-loaded, dry loading is required. Add silica gel (approx. 3x the mass of the crude) to the dried organic layer. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Slurry-pack a glass column with silica gel (230-400 mesh) using 100% Hexane. Transfer the dry-loaded powder evenly onto the top of the column bed and cap with a 1 cm layer of clean sand.

  • Gradient Elution:

    • Run 2 column volumes (CV) of 100% Hexane to elute the 2,4-dibromo isomer.

    • Switch to Hexane:Ethyl Acetate (98:2) for 3-4 CVs to elute the target 4-bromo-N-methyl-N-phenylaniline.

  • Validation Checkpoint: Monitor fractions via TLC under 254 nm UV light. Spot fraction aliquots alongside a known standard of the starting material. The absence of a UV-active spot at Rf​ 0.25 (in 98:2 Hexane:EtOAc) confirms successful separation.

  • Isolation: Pool the fractions containing the pure product ( Rf​≈0.45 ). Evaporate the solvent and dry under high vacuum for 12 hours. The product will solidify into a[3]. A persistent oily state indicates residual aliphatic solvents.

Section 4: Visual Workflows

ImpurityPathway Start Starting Material (N-Methyl-N-phenylaniline) Target Target Product (4-Bromo-N-methyl-N-phenylaniline) Start->Target Para-bromination Impurity1 Under-reacted (Starting Material) Start->Impurity1 Incomplete rxn Reagent Brominating Agent (e.g., NBS) Reagent->Target Impurity4 Byproducts (Succinimide) Reagent->Impurity4 Post-rxn Impurity2 Over-brominated (2,4-Dibromo isomer) Target->Impurity2 Excess NBS

Figure 1: Reaction pathways leading to the target product and common impurities during bromination.

PurificationWorkflow Crude Crude Mixture (Oil/Solid) Wash Aqueous Wash (Water/Brine) Crude->Wash Organic Organic Phase (Product + Isomers) Wash->Organic Extraction Aqueous Aqueous Phase (Succinimide/Salts) Wash->Aqueous Discard Column Silica Gel Column (Hexane:EtOAc) Organic->Column Concentrate & Load Pure Pure 4-Bromo-N-methyl- N-phenylaniline Column->Pure Rf ~0.45 Waste Impurity Fractions (Isomers/SM) Column->Waste Rf >0.6 or <0.3

Figure 2: Step-by-step purification workflow for isolating 4-bromo-N-methyl-N-phenylaniline.

Section 5: References

  • Title: Acid-promoted amination of cyclohexanone for the divergent synthesis of p-aminophenols and tertiary amines Source: SSRN URL: [Link]

  • Title: Reducing Non-Radiative Voltage Losses by Methylation of Push-Pull Molecular Donors in Organic Solar Cells Source: ChemSusChem (ORBi UMONS) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in 4-Bromo-N-methyl-N-phenylaniline Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Overview & Synthesis Workflows 4-Bromo-N-methyl-N-phenylaniline (also known as 4-bromo-N-methyldiphenylamine) is a critical core building block for tw...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Overview & Synthesis Workflows

4-Bromo-N-methyl-N-phenylaniline (also known as 4-bromo-N-methyldiphenylamine) is a critical core building block for two-photon excitable fluorophores, OLED materials, and pharmaceutical APIs. This technical guide addresses the most common bottlenecks in its synthesis, providing mechanistic troubleshooting and a validated, high-yield protocol.

SynthesisRoutes Target 4-Bromo-N-methyl-N-phenylaniline (Target Molecule) R1 Route 1: Electrophilic Bromination (Preferred) R1->Target R2 Route 2: N-Methylation R2->Target R3 Route 3: Buchwald-Hartwig Cross-Coupling R3->Target SM1 N-Methyldiphenylamine + NBS / DMF SM1->R1 High Yield (~92%) SM2 4-Bromodiphenylamine + MeI / NaH SM2->R2 Moderate Yield SM3 4-Bromo-N-methylaniline + Iodobenzene / Pd-cat SM3->R3 Chemoselectivity risks

Workflow of primary synthetic routes to 4-bromo-N-methyl-N-phenylaniline.

Troubleshooting Guide & FAQs

Q1: I am brominating N-methyldiphenylamine using N-bromosuccinimide (NBS), but my yields plateau around 60-70% due to unreacted starting material. How can I drive the reaction to completion? A: The issue likely stems from solvent choice and reagent activation. While NBS in non-polar solvents relies on slow bromine release, using N,N-dimethylformamide (DMF) fundamentally changes the kinetics. DMF activates NBS by forming a highly electrophilic Vilsmeier-type complex, which significantly accelerates the electrophilic aromatic substitution. Switching to anhydrous DMF at 0 °C to room temperature typically pushes conversions >95% and can achieve isolated yields of ~92% (1)[1]. Self-Validation Tip: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.7) should disappear within 2-4 hours, replaced by a distinct product spot (Rf ~0.6).

Q2: My LC-MS shows significant amounts of 4,4'-dibromo-N-methyldiphenylamine and 2-bromo isomers. How do I improve para-regioselectivity and prevent over-bromination? A: Over-bromination and ortho-substitution are classic symptoms of poor temperature control and incorrect stoichiometry.

  • Stoichiometry: Use exactly 1.00 to 1.05 equivalents of NBS. Do not use a large excess.

  • Temperature: The bromination is highly exothermic. NBS must be added portion-wise over 30-45 minutes while the reaction flask is submerged in an ice-water bath (0–5 °C). Allowing the internal temperature to spike provides the activation energy required for the less sterically favored ortho-attack or secondary bromination of the deactivated mono-bromo product.

  • Light Exclusion: Wrap the flask in aluminum foil. Ambient light can trigger a radical pathway, leading to non-selective bromination.

Mechanism NBS NBS in DMF Complex Vilsmeier-type Brominating Complex NBS->Complex DMF activation Wheland Para-Wheland Intermediate (Sterically favored) Complex->Wheland Substrate N-Methyldiphenylamine Substrate->Wheland Electrophilic attack Product 4-Bromo-N-methyl- N-phenylaniline Wheland->Product -H+ (Fast) SideProduct 2-Bromo / 4,4'-Dibromo (Impurities) Wheland->SideProduct Excess NBS / High Temp

Mechanism of DMF-activated NBS bromination highlighting regioselectivity.

Q3: I attempted the synthesis via N-methylation of 4-bromodiphenylamine using methyl iodide (MeI) and potassium carbonate (K2CO3). The reaction is sluggish and incomplete. Why? A: 4-Bromodiphenylamine is a sterically hindered and electronically deactivated secondary amine. The electron-withdrawing bromine atom and the two phenyl rings delocalize the nitrogen's lone pair, making it poorly nucleophilic. Weak bases like K2CO3 are insufficient to quantitatively deprotonate this diarylamine. Solution: Switch to a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF or DMF. Deprotonate at 0 °C for 30 minutes before adding MeI. This generates a highly nucleophilic diarylamide anion, ensuring rapid and complete methylation.

Q4: Can I use Buchwald-Hartwig cross-coupling (e.g., 4-bromo-N-methylaniline + iodobenzene) to synthesize this molecule? A: Yes, but it introduces severe chemoselectivity risks. You must exploit the reactivity difference between the aryl iodide and the aryl bromide. Use a palladium catalyst with a bulky, electron-rich ligand (e.g., Pd2(dba)3 with Xantphos or dppf) and carefully control the temperature. If the temperature is too high, the catalyst will undergo oxidative addition into the C-Br bond of your starting material or product, leading to oligomerization or dehalogenation. Maintaining anhydrous conditions and selecting the right base (like NaOtBu or Cs2CO3) is critical to prevent side reactions (2)[2]. Route 1 (NBS bromination) is generally preferred for its scalability and atom economy.

Quantitative Data: Route Comparison

Synthesis RouteReagents & ConditionsTypical Isolated YieldPrimary ImpuritiesScalability
1. Electrophilic Bromination N-Methyldiphenylamine, NBS (1.05 eq), DMF, 0 °C to RT85–92%4,4'-dibromo derivative, ortho-bromo isomerHigh (Preferred for >10g scale)
2. N-Methylation 4-Bromodiphenylamine, MeI (1.2 eq), NaH, THF, 0 °C to RT75–85%Unreacted starting materialMedium (Requires handling NaH/MeI)
3. Cross-Coupling 4-Bromo-N-methylaniline, Iodobenzene, Pd-cat, Base, Toluene60–75%Dehalogenated products, oligomersLow (High catalyst cost, complex purification)

Validated Experimental Protocol: Optimized NBS Bromination

Objective: Synthesis of 4-bromo-N-methyl-N-phenylaniline via regioselective bromination (Route 1).

Materials:

  • N-Methyldiphenylamine (1.0 eq, 10.0 mmol, 1.83 g)

  • N-Bromosuccinimide (NBS) (1.02 eq, 10.2 mmol, 1.81 g) - Must be freshly recrystallized from water to remove Br2 impurities.

  • Anhydrous DMF (25 mL)

  • Sodium thiosulfate (sat. aq. solution)

Step-by-Step Procedure:

  • Preparation: Dissolve N-methyldiphenylamine (1.83 g) in anhydrous DMF (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0–5 °C for 15 minutes. Wrap the flask in aluminum foil to exclude light.

  • Reagent Addition: Add freshly recrystallized NBS (1.81 g) portion-wise over 30 minutes. Causality: Slow addition prevents thermal spikes, ensuring the reaction remains under kinetic control to favor the para-substituted product.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 2-3 hours.

  • Quenching (Self-Validation): Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate. Causality: This destroys any unreacted NBS or trace Br2, preventing further bromination during the workup.

  • Extraction: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 50 mL) and brine (50 mL) to remove DMF.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the product as a pale yellow oil or solid.

References

  • Auvray, M., et al. "On the Road Toward More Efficient Biocompatible Two‐Photon Excitable Fluorophores." ResearchGate / Chemistry - A European Journal, 2022.
  • Müller, T. J. J., et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." PMC / Molecules, 2024.

Sources

Troubleshooting

Technical Support Center: Managing and Removing Di-Brominated Byproducts

Welcome to the Technical Support Center. In drug development and complex organic synthesis, achieving precise monobromination is a persistent challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug development and complex organic synthesis, achieving precise monobromination is a persistent challenge. The unintentional formation of di-brominated byproducts can severely impact downstream coupling reactions, reduce overall yield, and complicate purification pipelines. This guide provides field-proven, causality-driven troubleshooting protocols to help you prevent, separate, or chemically rescue over-brominated mixtures.

Section 1: Diagnostic FAQs (Root Cause Analysis)

Q: Why am I observing significant amounts of di-brominated byproduct in my reaction? A: The formation of di-brominated byproducts is primarily a kinetic issue driven by substrate activation. The initial monobrominated product is often more reactive than the starting material. If the substrate contains an electron-donating group, the first electrophilic aromatic substitution fails to deactivate the ring sufficiently. Consequently, the activation energy for the second bromination remains low. Harsh conditions (e.g., using elemental Br₂ at room temperature) provide excess thermal energy, allowing the reaction to easily overcome any steric hindrance for the second addition [1].

Q: How can I adjust my protocol to prevent this over-reaction before it happens? A: Kinetic control is your most effective preventative tool. By lowering the reaction temperature to 0 °C (or even -78 °C for highly activated substrates), you restrict the thermal energy available, strictly favoring the lower activation energy of the first bromination over the second. Furthermore, switching from elemental bromine (Br₂) to milder, solid-state bromine carriers like N-bromosuccinimide (NBS) ensures a low, steady-state concentration of electrophilic bromine, effectively minimizing polybromination [1].

Section 2: Troubleshooting Guide – Chromatographic Separation

When kinetic prevention fails, the first line of defense is physical separation.

The Causality of Separation: The addition of a second massive, electron-rich bromine atom significantly increases the lipophilicity and decreases the overall polarity of the molecule. Because of this hydrophobic shielding, the di-brominated byproduct interacts less with the polar silanol groups of the stationary phase. Therefore, it will exhibit a higher Retention Factor ( Rf​ ) on normal-phase silica gel compared to the monobrominated target.

Quantitative Comparison of Mono- vs. Di-Brominated Compounds
ParameterMono-brominated Product (Target)Di-brominated Byproduct (Impurity)Separation Logic & Identification
Relative Polarity HigherLowerDi-bromo species elute first on normal-phase silica.
Typical Rf​ (e.g., 50% EtOAc/DCM) ~0.50~0.80A ΔRf​≥0.3 allows for efficient flash chromatography [2].
Mass Spectrometry (LC-MS) M+79 M+158 Di-bromo shows a distinct 1:2:1 isotopic pattern; Mono shows 1:1.
Crystallinity ModerateHighDi-bromo compounds often precipitate out of cold, non-polar solvents.
Step-by-Step Methodology: Silica Gel Flash Chromatography

This protocol is a self-validating system; continuous TLC monitoring ensures fractions remain pure and cross-contamination is avoided.

  • Reaction Quench: Quench the crude reaction mixture with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic bromine, preventing further bromination during workup.

  • TLC Profiling: Spot the crude mixture on a silica gel TLC plate alongside the starting material. Develop using a low-polarity solvent gradient (e.g., 0–50% Ethyl Acetate in Dichloromethane). You should observe the di-brominated byproduct running near Rf​=0.8 , the mono-brominated product near Rf​=0.5 , and the starting material near Rf​=0.2 [2].

  • Column Loading: Dry-load the crude mixture onto silica gel. Liquid loading can cause band broadening, which is detrimental when separating structurally similar halogenated compounds.

  • Gradient Elution: Run a gradient elution starting with 100% non-polar solvent (e.g., DCM), slowly increasing the polar modifier (EtOAc) up to 50%. The di-brominated byproduct will elute in the earliest fractions.

  • Validation: Analyze the isolated fractions via LC-MS. Confirm the removal of the di-brominated species by the absence of the M+158 (1:2:1) isotopic cluster.

Section 3: Troubleshooting Guide – Chemical Rescue (Selective Debromination)

If the di-brominated byproduct cannot be separated via chromatography (e.g., due to co-elution) or constitutes an unacceptable yield loss, chemical rescue is required.

The Causality of Rescue: Selective hydrodebromination exploits the differential steric and electronic environments of the two bromine atoms. Reagents like Triethylamine ( Et3​N ) combined with Mesyl Chloride (MsCl) can selectively remove the more sterically hindered or electrophilic bromine via halophilic substitution, reverting the byproduct back to the desired monobrominated state[3]. Alternatively, specialized reagents like 1,8-Bis(dimethylamino)naphthalene ("proton sponge") act exclusively as debrominating agents for certain vicinal-dibromides [4].

Step-by-Step Methodology: Selective Hydrodebromination using Et3​N /MsCl

This protocol relies on the in situ generation of an active halophile to selectively target the over-brominated site.

  • Inert Setup: Dissolve the crude mixture (containing the inseparable di-brominated byproduct) in an anhydrous, inert solvent (e.g., dry THF or DCM) under a nitrogen atmosphere to prevent unwanted hydrolysis.

  • Reagent Addition: Cool the vessel to 0 °C. Add 2.0 equivalents of Triethylamine ( Et3​N ) followed by the dropwise addition of 1.5 equivalents of Mesyl Chloride (MsCl).

  • Halophilic Substitution: Allow the mixture to warm to room temperature. The Et3​N and MsCl react to form triethyl(mesyl)ammonium chloride. The well-dissociated chloride ions act as the halophile, selectively attacking the more electrophilic bromine atom [3].

  • Reaction Monitoring: Monitor the conversion of the di-bromo species back to the mono-bromo species via TLC (watching the Rf​=0.8 spot disappear while the Rf​=0.5 spot intensifies).

  • Aqueous Workup: Once complete, quench the reaction with water, extract with DCM, and wash the organic layer with brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo. The resulting mixture is now highly enriched in the monobrominated target and ready for standard purification.

Visualizations & Workflows

ReactionRescue SM Starting Material (Activated Substrate) Mono Mono-brominated Product (Target) SM->Mono Controlled Bromination (e.g., NBS, -78°C) Di Di-brominated Byproduct (Impurity) Mono->Di Over-reaction (Excess Br2, High Temp) Di->Mono Selective Debromination (Et3N / MsCl)

Reaction pathway showing over-bromination and selective debromination rescue.

PurificationTree Start Crude Reaction Mixture (Contains Mono- & Di-bromo) Check Evaluate ΔRf via TLC Start->Check Chrom Flash Chromatography (Elute Di-bromo first) Check->Chrom ΔRf > 0.2 Cryst Recrystallization (Precipitate Di-bromo) Check->Cryst High crystallinity diff. Rescue Chemical Rescue (Halophilic Substitution) Check->Rescue Inseparable or High Di-bromo %

Decision tree for separating or converting di-brominated byproducts.

References

  • Wiley-VCH. "Supporting Information: Synthesis and Purification of Brominated Dipyridyls." Wiley Online Library. URL: [Link]

  • Ho, T.-L., & Wong, C. M. "A Novel Selective Debromination Method Employing 1,8-Bis(Dimethylamino)Naphthalene." Synthetic Communications, Taylor & Francis. URL: [Link]

Optimization

Safety precautions for handling brominated anilines

Welcome to the Technical Support Center for the safe handling and experimental application of brominated anilines. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling and experimental application of brominated anilines. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we bridge the gap between regulatory compliance and bench-level realities, explaining the causality behind our safety protocols.

When working with compounds like 2-bromoaniline, 3-bromoaniline, or 4-bromoaniline, understanding the biochemical mechanisms of their toxicity is your primary line of defense. Every protocol detailed below is designed as a self-validating system to ensure absolute safety during your drug development and synthetic workflows.

Part 1: Mechanistic Toxicology & FAQs

Q: Why are brominated anilines classified as severe hematological hazards, and what is the biological mechanism? A: Brominated anilines are highly lipophilic and readily absorbed through the skin, respiratory tract, and gastrointestinal system[1][2]. Once in the bloodstream, they undergo hepatic metabolism (primarily via CYP450 enzymes) to form reactive N-hydroxylamine intermediates. These intermediates act as potent oxidizing agents that convert the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[3]. Because methemoglobin cannot bind or transport oxygen, systemic exposure leads to methemoglobinemia, characterized by tissue hypoxia, cyanosis (bluish discoloration of skin and mucous membranes), and potentially fatal central nervous system depression[1].

Methemoglobinemia Exposure Brominated Aniline Exposure (Dermal / Inhalation) Metabolism Hepatic CYP450 Oxidation (Forms N-hydroxylamine) Exposure->Metabolism Oxidation Hemoglobin Oxidation (Fe2+ → Fe3+) Metabolism->Oxidation MetHb Methemoglobinemia (Loss of O2 Transport) Oxidation->MetHb Symptoms Clinical Hypoxia (Cyanosis, Dyspnea, Coma) MetHb->Symptoms

Biochemical pathway of bromoaniline-induced methemoglobinemia.

Q: I accidentally spilled a small amount of 4-bromoaniline powder on my nitrile gloves. What is the immediate protocol? A: Do not simply wipe it off. Brominated anilines are toxic via dermal absorption[4]. The immediate causality-driven protocol is:

  • Stop work immediately. Friction from wiping can force the chemical into the microscopic pores of the glove.

  • Doff gloves using the "beak method" (pulling the glove inside out) to ensure the exterior surface never touches your skin[5].

  • Wash hands thoroughly with cold water and soap. Cold water is critical; hot water opens pores and accelerates dermal absorption.

  • Inspect skin for any signs of localized cyanosis or irritation[1].

Q: My synthetic route requires heating 4-bromoaniline to 150°C. Are there specific ventilation requirements? A: Yes. Heating brominated anilines beyond their melting point (60–64°C) significantly increases their vapor pressure, and thermal decomposition can release highly toxic gases, including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide[1][4]. This must be performed in a continuously monitored chemical fume hood with a face velocity of at least 100 fpm.

Part 2: Quantitative Hazard Profiles

To effectively design your engineering controls, you must understand the physical and toxicological metrics of the substance. The table below consolidates critical data for 4-bromoaniline to guide your risk assessments.

Property / MetricValue / DescriptionClinical & Experimental Implication
Physical State Solid (Grey/Brown crystals)High risk of aerosolization and dust inhalation during weighing[4].
Oral LD50 (Rat) 456 mg/kgClassified as Acute Toxicity Category 4 (Harmful if swallowed)[1].
Dermal LD50 (Rat) 536 mg/kgClassified as Acute Toxicity Category 3 (Toxic in contact with skin)[1].
Vapor Pressure 0.23 mbar @ 25 °CLow volatility at room temp, but inhalation risk spikes when heated[4].
Target Organs Blood, Hematopoietic SystemRequires biological monitoring for methemoglobin levels upon chronic exposure[6].
Aquatic Toxicity Harmful/Toxic to aquatic lifeCannot be disposed of in standard aqueous waste streams; requires dedicated halogenated organic waste[4].

Part 3: Step-by-Step Methodologies

Protocol 1: Safe Dispensing and Weighing (Self-Validating System)

Because the primary exposure route during routine laboratory use is the inhalation of fine crystalline dust[6], weighing must be treated as a high-risk activity.

  • Step 1: Engineering Control Verification. Verify the analytical balance is located within a certified powder weighing hood or a chemical fume hood. Check the digital airflow monitor to validate a face velocity between 80-120 fpm. Validation: A piece of Kimwipe held near the sash should be gently pulled inward.

  • Step 2: PPE Layering. Don a flame-retardant lab coat, safety goggles (not just safety glasses), and double-layer gloves (inner nitrile, outer neoprene for enhanced chemical resistance).

  • Step 3: Anti-Static Preparation. Brominated aniline powders can hold static charges, causing them to "jump" and aerosolize. Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth before opening.

  • Step 4: Dispensing. Use a clean, non-sparking spatula[7]. Transfer the solid slowly. Do not drop the powder from a height to minimize dust generation.

  • Step 5: Containment. Once weighed, immediately dissolve the solid in your reaction solvent (e.g., dichloromethane or ethanol) inside the hood. Causality: Liquid solutions eliminate the inhalation hazard of airborne dust.

Protocol 2: Spill Containment and Decontamination

In the event of a benchtop or floor spill, rapid containment prevents the spread of toxic dust and subsequent environmental contamination[1].

  • Step 1: Isolate. Evacuate non-essential personnel from the immediate area.

  • Step 2: Dampen. Do not dry-sweep. Dry sweeping aerosolizes the toxic dust[1]. Gently cover the spill with a damp absorbent pad or lightly mist the solid with water (or a compatible solvent) to suppress dust formation.

  • Step 3: Collect. Use a plastic, non-sparking scoop to collect the dampened material[7]. Place it directly into a hazardous waste container with a secure lid.

  • Step 4: Surface Decontamination. Wash the spill area thoroughly with soap and water, followed by an ethanol wipe down. Dispose of all cleaning materials as hazardous halogenated waste.

SpillResponse Start Spill Detected Isolate Evacuate Area & Don PPE Start->Isolate Dampen Dampen Spill (Prevents Aerosolization) Isolate->Dampen Collect Collect w/ Non-Sparking Tools Dampen->Collect Dispose Seal in Halogenated Waste Collect->Dispose Decon Wash Surface w/ Soap & Water Dispose->Decon

Step-by-step spill containment and surface decontamination workflow.

References

  • Cole-Parmer. "SAFETY DATA SHEET - p-Bromoaniline".[Link]

  • Haz-Map. "2-Bromoaniline - Hazardous Agents".[Link]

  • Oxford Academic (OUP). "Acute Metobromuron Poisoning with Severe Associated Methemoglobinemia".[Link]

Sources

Troubleshooting

Improving selectivity in electrophilic aromatic substitution of diarylamines

Advanced Troubleshooting & Methodologies for Electrophilic Aromatic Substitution (EAS) Welcome to the Technical Support Center for diarylamine functionalization. Controlling the regioselectivity of Electrophilic Aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Methodologies for Electrophilic Aromatic Substitution (EAS)

Welcome to the Technical Support Center for diarylamine functionalization. Controlling the regioselectivity of Electrophilic Aromatic Substitution (EAS) in diarylamines (e.g., diphenylamine) is notoriously difficult. The central nitrogen atom possesses a highly active lone pair that strongly donates electron density into both aromatic rings via resonance. This hyper-activation typically leads to rapid, uncontrolled poly-substitution and undesired oxidation of the amine to a radical cation[1].

This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to help you achieve precise regiocontrol—whether you require strict ortho- or para-substitution.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: I am attempting a mono-bromination of diphenylamine using 1.0 equivalent of Br₂, but my GC-MS shows a mixture of starting material and 2,4,6-tribromodiphenylamine. Why is the mono-substitution failing? The Causality: This is a classic kinetic failure. The free secondary amine (-NH-) is a powerful activating group. Once the first bromine atom is installed, the inductive electron-withdrawing effect of the halogen is overwhelmingly compensated by the resonance donation of the nitrogen lone pair. Consequently, the mono-brominated intermediate remains highly reactive, and poly-halogenation outpaces the initial substitution[1]. The Solution: You must electronically attenuate the nitrogen lone pair. Convert the free amine to an amide (e.g., N-acetylation or N-Boc protection). The carbonyl group will withdraw electron density from the nitrogen, slowing the EAS reaction to a controllable rate and preventing over-oxidation.

Q2: After N-acetylation, I used N-Bromosuccinimide (NBS) and achieved mono-bromination, but it is almost exclusively the para-isomer. How can I force ortho-selectivity? The Causality: Under standard EAS conditions, regioselectivity is governed by steric hindrance. The bulky N-acetyl group physically blocks the ortho-positions, driving the electrophile to the less sterically hindered para-position. The Solution: To override steric control, you must switch from an electrophilic kinetic pathway to a thermodynamically driven, coordination-directed pathway. By utilizing a Palladium(II) catalyst, the oxygen atom of the N-acetyl group acts as a directing group, coordinating to the metal and forcing a concerted metalation-deprotonation (CMD) exclusively at the ortho-C-H bond[2].

Q3: I need absolute para-selectivity on a complex, sterically congested diarylamine, but traditional halogens yield inseparable ortho/para mixtures. Are there alternative electrophiles? The Causality: Standard halogens (even NBS/NCS) are relatively small and highly reactive, leading to erosion of regiocontrol in complex substrates where electronic and steric factors compete. The Solution: Consider C–H thianthrenation. Thianthrene S-oxide reagents are exceptionally bulky and exhibit an unusually high para-regioselectivity (>100:1) due to a reversible interconversion of Wheland-type intermediates prior to the irreversible deprotonation step[3]. The resulting aryl thianthrenium salts can subsequently be engaged in cross-coupling to install your desired functional group.

Part 2: Mechanistic Visualizations

EAS_Strategy Start Diarylamine Substrate FreeAmine Free Amine (-NH-) Start->FreeAmine No Protection Protected Protected Amine (N-Ac) Start->Protected Ac2O / Pyridine PolySub Poly-substitution (Poor Selectivity) FreeAmine->PolySub Br2 / Cl2 StandardEAS Standard EAS (NBS) Kinetic Control Protected->StandardEAS Milder Electrophiles DirectedCH Pd-Catalyzed C-H Activation (Thermodynamic) Protected->DirectedCH Pd(OAc)2, NHS ParaMajor Para-Major Product (Steric Control) StandardEAS->ParaMajor OrthoMajor Ortho-Exclusive Product (Chelation Control) DirectedCH->OrthoMajor

Decision matrix for achieving regiocontrol in diarylamine EAS.

Pd_Cycle Pd_cat Pd(II) Catalyst Coordination Coordination to N-Ac Pd_cat->Coordination CH_Activation Ortho C-H Cleavage Coordination->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidation Oxidative Addition (NXS) Palladacycle->Oxidation + NXS ReductiveElim Reductive Elimination Oxidation->ReductiveElim ReductiveElim->Pd_cat Catalyst Regeneration Product Ortho-Halogenated Product ReductiveElim->Product Product Release

Mechanism of Pd-catalyzed directed ortho-halogenation of N-acetyl diarylamines.

Part 3: Quantitative Data Analytics

The following table summarizes the impact of protection strategies and catalytic interventions on the regiochemical outcome of diphenylamine bromination.

Substrate StateReagentsCatalystPrimary ProductYieldOrtho:Para Ratio
Free AmineBr₂ (1.0 eq)None2,4,6-Tribromodiphenylamine85%N/A (Poly)
N-AcetylatedNBS (1.05 eq)None4-Bromo-N-Ac-diphenylamine92%< 5 : 95
N-AcetylatedNBS (1.05 eq)Pd(OAc)₂ (5 mol%)2-Bromo-N-Ac-diphenylamine88%> 95 : 5

Part 4: Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to subsequent steps if the internal validation checks fail.

SOP 1: Electronic Attenuation via N-Acetylation (Prerequisite)
  • Setup: Dissolve diphenylamine (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add pyridine (15.0 mmol), followed by the dropwise addition of acetic anhydride (12.0 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Check 1 (TLC): Spot the reaction mixture against the starting material (Hexanes/EtOAc 8:2). Self-Validation: The free amine is highly fluorescent under 254 nm UV and stains strongly with ninhydrin. The reaction is complete only when this spot is entirely absent. If a dark purple/black color develops in the flask, oxidation has occurred due to wet solvent; discard and restart.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove pyridine, followed by brine. Dry over Na₂SO₄ and concentrate to yield N-acetyldiphenylamine.

SOP 2: Para-Selective Bromination (Kinetic Control)
  • Setup: Dissolve N-acetyldiphenylamine (5.0 mmol) in acetonitrile (15 mL) at 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS, 5.25 mmol) in three equal portions over 15 minutes to prevent localized heating.

  • Reaction: Stir in the dark for 2 hours at room temperature.

  • Validation Check 2 (Colorimetry): Self-Validation: The solution should remain pale yellow. A deep orange/red color indicates the formation of free Br₂ (often due to degraded NBS). If this occurs, regioselectivity will erode.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃ (10 mL). Extract with EtOAc, dry, and purify via flash chromatography to isolate 4-bromo-N-acetyldiphenylamine.

SOP 3: Ortho-Selective Halogenation via Pd-Catalysis (Thermodynamic Control)

Note: This protocol adapts the methodology established by Sanford et al. for directed C-H functionalization[2].

  • Setup: In an oven-dried Schlenk flask, combine N-acetyldiphenylamine (1.0 mmol), NBS (1.1 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Solvent: Add 1,2-dichloroethane (DCE, 5 mL). Seal the flask.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Check 3 (Catalyst Turnover): Self-Validation: The reaction mixture should transition to a dark, homogenous amber solution. If a black precipitate (Pd black) forms rapidly within the first hour, the catalyst has decomposed (usually due to oxygen ingress). Stop the reaction, as uncatalyzed para-bromination will now dominate.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and concentrate. Purify via column chromatography to afford 2-bromo-N-acetyldiphenylamine.

References

  • Sanford, M. S., Kalyani, D., Dick, A. R., & Anani, W. Q. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters.
  • Ritter, T. et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society (NIH).
  • Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-bromo-N-methyl-N-phenylaniline

In the landscape of pharmaceutical development and quality control, ensuring the purity of synthetic intermediates is paramount. The compound 4-bromo-N-methyl-N-phenylaniline, a substituted aromatic amine, serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of synthetic intermediates is paramount. The compound 4-bromo-N-methyl-N-phenylaniline, a substituted aromatic amine, serves as a critical building block in various synthetic pathways. Its purity profile can directly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Criticality of Purity Analysis for Aromatic Amines

Substituted anilines are a class of compounds that require rigorous analytical oversight. Impurities can arise from various stages of the synthesis, including unreacted starting materials, by-products from side reactions (such as poly-halogenation or isomerization), and degradation products. For 4-bromo-N-methyl-N-phenylaniline, potential impurities could include N-methylaniline, 4-bromoaniline, and di-brominated species. The presence of these impurities, even at trace levels, can have significant consequences in drug development. Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of moderately polar and non-volatile compounds like 4-bromo-N-methyl-N-phenylaniline, RP-HPLC is often the method of choice.[1] Its high resolution, reproducibility, and versatility make it a cornerstone of pharmaceutical quality control.[2]

The Rationale Behind the RP-HPLC Method

The proposed method utilizes a C18 stationary phase, which is a nonpolar matrix. The separation is based on the differential partitioning of the analyte and its impurities between this hydrophobic stationary phase and a polar mobile phase.[3] More hydrophobic compounds will have a stronger interaction with the C18 column and thus will be retained longer. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate compounds with a range of polarities. A phosphate buffer is included in the mobile phase to maintain a consistent pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times and improved peak shapes.[4] UV detection is selected due to the presence of the aromatic chromophore in the analyte, which provides strong absorbance.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Materials and Reagents:

  • 4-bromo-N-methyl-N-phenylaniline reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC or Milli-Q grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4 buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 4-bromo-N-methyl-N-phenylaniline reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at a similar concentration as the standard solution using the diluent.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer & Acetonitrile) B Prepare Standard & Sample Solutions (0.1 mg/mL) C Column Equilibration (C18, 30 min) B->C D Inject Sample (10 µL) C->D E Gradient Elution (1.0 mL/min) D->E F UV Detection (254 nm) E->F G Chromatogram Acquisition F->G H Peak Integration & Purity Calculation G->H

Caption: Workflow for HPLC purity analysis of 4-bromo-N-methyl-N-phenylaniline.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent alternative and confirmatory technique for the analysis of volatile and semi-volatile compounds.[5] For 4-bromo-N-methyl-N-phenylaniline, which has a moderate molecular weight and is thermally stable, GC-MS can provide high sensitivity and definitive peak identification through mass spectral data.

The Rationale Behind the GC-MS Method

GC separates compounds based on their volatility and interaction with the stationary phase in a heated column.[1] A non-polar column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for separating aromatic compounds. The high temperature of the injector and oven ensures the volatilization of the analyte. The mass spectrometer detector provides an additional dimension of analysis by generating a unique mass spectrum for each eluting compound, which allows for positive identification and enhanced specificity, especially for impurity profiling.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (Electron Ionization - EI)

  • Autosampler

Materials and Reagents:

  • 4-bromo-N-methyl-N-phenylaniline reference standard

  • Dichloromethane (GC grade) or other suitable solvent

Chromatographic Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (20:1)
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 4-bromo-N-methyl-N-phenylaniline reference standard in dichloromethane to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at a similar concentration as the standard solution using dichloromethane.

  • Analysis: Inject the standard and sample solutions into the GC-MS system. Acquire the total ion chromatogram (TIC) and mass spectra for each peak.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions in Dichloromethane B Inject into GC (Split Mode) A->B C Temperature Programmed Separation B->C D Electron Ionization & Mass Detection C->D E TIC & Mass Spectra Acquisition D->E F Peak Identification & Purity Assessment E->F

Caption: Workflow for GC-MS purity analysis of 4-bromo-N-methyl-N-phenylaniline.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and available instrumentation.[6]

ParameterRP-HPLC-UVGC-MSRationale & Insights
Applicability Excellent for non-volatile and thermally labile impurities.Ideal for volatile and semi-volatile impurities.HPLC is generally more versatile for a wider range of potential polar and non-polar impurities without the need for derivatization.[2]
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass fragmentation pattern.GC-MS provides a higher degree of confidence in impurity identification due to the structural information from the mass spectrum.[7]
Sensitivity (LOD/LOQ) Typically in the low ng range.Can reach pg levels, especially in SIM mode.GC-MS generally offers superior sensitivity for amenable compounds.[6]
Analysis Time ~30 minutes per sample.~20 minutes per sample.GC methods can often be faster due to the higher efficiency of capillary columns.[5]
Resolution High, especially with modern column technologies.Very high for complex mixtures of volatile compounds.Both techniques offer excellent resolving power.
Solvent Consumption High (requires continuous flow of liquid mobile phase).Low (uses a carrier gas).GC is a more environmentally friendly and cost-effective option in terms of solvent usage.[5]
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; may require derivatization for polar impurities.For the target analyte, sample preparation is straightforward for both. However, HPLC is more amenable to polar impurities without extra steps.

Method Validation: A Self-Validating System for Trustworthiness

To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] This process establishes the performance characteristics of the method and ensures its reliability.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved from the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the reference standard and plotting the response versus concentration. A correlation coefficient (r²) close to 1.000 is expected.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Validation_Flow cluster_method Analytical Method cluster_params Validation Parameters (ICH Q2(R1)) cluster_outcome Outcome M Developed HPLC or GC-MS Method A Specificity M->A B Linearity & Range M->B C Accuracy M->C D Precision (Repeatability, Intermediate) M->D E LOD & LOQ M->E F Robustness M->F O Validated Method for Routine Use A->O B->O C->O D->O E->O F->O

Caption: Logical flow for the validation of an analytical method according to ICH Q2(R1).

Conclusion

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the purity analysis of 4-bromo-N-methyl-N-phenylaniline. The choice of the primary method will depend on the specific analytical needs.

  • RP-HPLC-UV is a highly versatile and robust method, particularly well-suited for a routine quality control environment where a wide range of potential impurities with varying polarities may be present. Its simplicity of sample preparation is a significant advantage.

  • GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for impurity identification and for analyses requiring very low detection limits. It serves as a strong orthogonal technique to confirm the results obtained by HPLC.

For comprehensive quality control, a well-validated RP-HPLC method is recommended for routine purity testing, with GC-MS employed for confirmatory analysis and in-depth impurity profiling during method development and investigation of out-of-specification results. This dual-technique approach ensures the highest level of confidence in the quality and purity of 4-bromo-N-methyl-N-phenylaniline, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-bromo-aniline. [Link]

  • PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]

Sources

Comparative

Regioselective Bromination of Anilines: A Comparative Guide to N-Bromosuccinimide (NBS) vs. Molecular Bromine (Br₂)

Introduction Brominated anilines are indispensable building blocks in medicinal chemistry, serving as critical precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated anilines are indispensable building blocks in medicinal chemistry, serving as critical precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during drug development. However, the direct bromination of aniline presents a classic synthetic challenge. The amino ( −NH2​ ) group is a strong activating group that donates electron density into the aromatic ring via resonance. This hyper-activation makes the ring highly susceptible to electrophilic aromatic substitution (EAS), often leading to uncontrolled polysubstitution and highly exothermic runaway reactions[1].

Choosing the appropriate brominating agent—molecular bromine ( Br2​ ) versus N-bromosuccinimide (NBS)—is dictated by the desired substitution pattern (exhaustive vs. regioselective monobromination) and the operational scale. This guide dissects the mechanistic causality, performance metrics, and validated protocols for both reagents.

Mechanistic Causality: Electrophilicity and Steric Control

Molecular Bromine ( Br2​ ): The Exhaustive Electrophile

Molecular bromine is a highly potent electrophile. When reacted with aniline in aqueous or standard organic solvents at room temperature, the reaction proceeds with extreme rapidity. The high electron density at the ortho and para positions results in immediate exhaustive bromination, yielding 2,4,6-tribromoaniline[1][2]. The rapid precipitation of this highly insoluble product drives the reaction forward via Le Chatelier's principle.

To achieve monobromination using Br2​ , chemists must employ a protection-deprotection strategy. By converting the amine to an acetamido group (acetanilide), the nitrogen's lone pair is delocalized into the adjacent carbonyl group. This diminishes the ring's activation and introduces steric bulk, effectively restricting bromination to the para position[1].

N-Bromosuccinimide (NBS): The Tunable Br+ Source

NBS serves as a mild, solid source of electrophilic bromine[1]. Unlike Br2​ , which delivers a massive immediate concentration of electrophile, NBS provides a controlled, low steady-state concentration of reactive bromine species. In polar aprotic solvents (such as DMF or acetonitrile), NBS facilitates highly regioselective monobromination (typically para-selective) without the need for protecting groups[3][4]. The succinimide byproduct is easily removed during aqueous workup, making NBS a preferred choice for late-stage functionalization or sensitive substrates in drug discovery.

G A Aniline (Highly Activated Ring) B1 Direct Br₂ Addition (Aqueous/Organic) A->B1 High Electrophilicity B2 1. Ac₂O Protection 2. Br₂ Addition 3. Acidic Hydrolysis A->B2 Steric/Electronic Moderation B3 NBS Addition (Polar Aprotic Solvent) A->B3 Mild Br⁺ Source C1 2,4,6-Tribromoaniline (Exhaustive Polysubstitution) B1->C1 Uncontrolled Exotherm C2 4-Bromoaniline (Regioselective Monobromination) B2->C2 Controlled Pathway B3->C2 Direct & Tunable

Mechanistic divergence of aniline bromination using Br₂ versus NBS.

Quantitative Data Comparison

The following table summarizes the typical reaction parameters and outcomes for aniline bromination strategies based on established literature[1][3][5].

ParameterDirect Br2​ BrominationProtected Br2​ BrominationDirect NBS Bromination
Reagent Molecular Bromine ( Br2​ ) Br2​ (on Acetanilide)N-Bromosuccinimide (NBS)
Solvent Water or Acetic AcidGlacial Acetic AcidDMF or Acetonitrile
Temperature 0–20 °C0–10 °C20 °C (Room Temp)
Primary Product 2,4,6-Tribromoaniline4-Bromoacetanilide4-Bromoaniline
Reported Yield High / Quantitative70–85% (Over 3 steps)90–92%
Reaction Time < 15 minutes2–4 hours1–3 hours
Selectivity Exhaustive (Polysubstitution)Para-selectivePara-selective
Safety Profile High Exotherm, Corrosive FumesModerate ExothermMild, Lachrymator

Self-Validating Experimental Protocols

Protocol A: Exhaustive Bromination using Bromine Water (Synthesis of 2,4,6-Tribromoaniline)

This method leverages the extreme reactivity of the unprotected aniline ring. The self-validating mechanism here is the immediate visual disappearance of the red-brown bromine color and the simultaneous precipitation of the product, confirming the rapid consumption of the electrophile[2].

  • Preparation: Dissolve 4.0 mL of aniline in 10 mL of dilute hydrochloric acid and dilute with 200 mL of distilled water in a 500 mL Erlenmeyer flask[5].

  • Addition: Slowly add bromine water dropwise to the vigorously stirred aniline solution. Keep the reaction mixture in an ice bath to control the temperature and suppress side reactions[2]. (Caution: Perform in a fume hood; Br2​ vapors are highly toxic and corrosive).

  • Observation: The reddish-brown color of bromine will rapidly discharge as it reacts[2]. Continue addition until a faint yellow tint persists, indicating a slight excess of bromine. A voluminous grayish-white precipitate will form immediately[2][5].

  • Isolation: Filter the solid 2,4,6-tribromoaniline under vacuum. Wash the filter cake thoroughly with cold water to remove residual acid and unreacted bromine[2].

  • Purification: Recrystallize from ethanol using a small amount of activated charcoal to yield colorless crystals (Melting Point: 120 °C)[5].

Protocol B: Regioselective Monobromination using NBS

This protocol utilizes NBS to achieve direct monobromination, bypassing the tedious protection-deprotection sequence. The polarity of the DMF solvent stabilizes the polar transition state, enhancing para-selectivity[3][4].

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline in anhydrous N,N-Dimethylformamide (DMF)[3].

  • NBS Addition: Add 1.0 equivalent of recrystallized NBS portion-wise[3]. The solution may turn pale yellow to orange. (Caution: NBS is a lachrymator; handle with appropriate PPE).

  • Reaction Monitoring: Stir the reaction at 20 °C (room temperature) for approximately 3 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot serves as the self-validating checkpoint for reaction completion.

  • Quenching & Extraction: Pour the mixture into ice-cold water. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any trace active bromine, followed by a brine wash[3].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the para-bromoaniline derivative.

Workflow S1 Step 1: Dissolve Aniline in Anhydrous DMF S2 Step 2: Portion-wise Addition of 1.0 eq NBS S1->S2 S3 Step 3: Stir at 20 °C (3 hrs) Monitor via TLC S2->S3 S4 Step 4: Quench with Na₂S₂O₃ & EtOAc Extraction S3->S4 S5 Step 5: Silica Gel Column Chromatography S4->S5

Experimental workflow for regioselective monobromination of aniline using NBS.

References

  • Bromination of Aniline by Conventional or Green Method AskFilo
  • Prepar
  • Managing Exothermic Reactions During Bromin
  • Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS BenchChem
  • Electrophilic Bromination of Meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect LookChem

Sources

Validation

A Comparative Guide to the Reactivity of 4-bromo- vs. 4-chloro-N-methyl-N-phenylaniline for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of starting materi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast arsenal of building blocks, halogenated anilines stand out for their versatility. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct N-aryl aniline derivatives: 4-bromo-N-methyl-N-phenylaniline and 4-chloro-N-methyl-N-phenylaniline.

This analysis is grounded in fundamental mechanistic principles and supported by a detailed experimental protocol for a comparative reactivity study. Our focus will be on the performance of these two compounds in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.

Core Reactivity Principles: A Tale of Two Halogens

The divergent reactivity of 4-bromo- and 4-chloro-N-methyl-N-phenylaniline in the two major classes of reactions they typically undergo, Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, is governed by the intrinsic properties of the carbon-halogen bond.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, an aromatic ring bearing a leaving group and strongly electron-withdrawing substituents is attacked by a nucleophile.[1] The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the reaction rate.

The reactivity of aryl halides in SNAr reactions is primarily influenced by the electronegativity of the halogen, which stabilizes the Meisenheimer complex through an inductive effect.[2] Consequently, the reactivity order is often the reverse of what is observed in SN1/SN2 reactions, with aryl fluorides being the most reactive.[3][4]

Reactivity Order in SNAr: F > Cl > Br > I

Therefore, in the context of SNAr, 4-chloro-N-methyl-N-phenylaniline would be expected to be more reactive than its bromo counterpart , assuming the presence of appropriate activating groups on the phenyl ring. The more electronegative chlorine atom provides superior stabilization to the intermediate carbanion formed during the nucleophilic attack.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools in synthetic chemistry.[5][6] A critical step in the catalytic cycle of these reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5] This step involves the cleavage of the carbon-halogen (C-X) bond.[7]

The rate of oxidative addition is inversely proportional to the C-X bond strength. The C-Br bond is inherently weaker and longer than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[7] This fundamental difference in bond energy dictates the generally higher reactivity of aryl bromides in these transformations.

Reactivity Order in Pd-Catalyzed Cross-Coupling: I > Br > Cl > F

For researchers engaged in drug development and process chemistry, this distinction is crucial. 4-bromo-N-methyl-N-phenylaniline will generally be more reactive and require milder reaction conditions (lower temperatures, less reactive catalysts) than 4-chloro-N-methyl-N-phenylaniline in palladium-catalyzed cross-coupling reactions. [7][8] While recent advances in ligand design have enabled the efficient coupling of aryl chlorides, they often necessitate more specialized and electron-rich ligands to facilitate the challenging oxidative addition step.[5][8]

Comparative Reactivity Study: A Proposed Experimental Protocol

To empirically validate the theoretical reactivity differences, a head-to-head comparison in a Suzuki-Miyaura cross-coupling reaction is proposed. This experiment is designed to be a self-validating system, where reaction progress is monitored over time to provide clear, quantitative data.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Weigh Aryl Halide (Bromo or Chloro derivative) B Add Phenylboronic Acid C Add Pd Catalyst & Ligand (e.g., Pd(PPh3)4) D Add Base (e.g., K2CO3) E Add Solvent (e.g., Toluene/H2O) F Heat to Reaction Temperature (e.g., 80 °C) E->F Start Reaction G Take Aliquots at Time Intervals (t = 0, 1h, 2h, 4h, 8h) H Quench Aliquots I Analyze by GC-MS or LC-MS H->I Prepare for Analysis J Quantify Product Formation vs. Starting Material K Plot % Conversion vs. Time G cluster_reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X (Aryl Halide) C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D Ar'B(OH)2 (Boronic Acid) E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G ArX Ar-X ArB Ar'B(OH)2

Sources

Comparative

Comparative study of substituted diarylamines in organic electronics

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals transitioning to Optoelectronics. Executive Summary & Mechanistic Rationale Bridging the gap between medicinal chemistry and opt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals transitioning to Optoelectronics.

Executive Summary & Mechanistic Rationale

Bridging the gap between medicinal chemistry and optoelectronics, substituted diarylamines and their triarylamine derivatives serve as the premier hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). For drug development professionals accustomed to structure-activity relationships (SAR), the tuning of diarylamines follows an identical paradigm: precise functional group substitution dictates macroscopic electrochemical and morphological behavior.

The optoelectronic efficacy of diarylamines stems from the electron-rich nitrogen atom, which forms a highly delocalized π -system capable of stabilizing radical cations during hole transport 1[1]. However, pristine symmetric diarylamines (e.g., TPD) suffer from low glass transition temperatures ( Tg​≈65∘C ), leading to detrimental crystallization under thermal stress 1[1]. This guide provides a rigorous comparative analysis of how structural modifications overcome these limitations, detailing the causality behind molecular design and the self-validating protocols used to evaluate them.

Structural Tuning: The Causality of Substituent Effects

SubstituentEffects Core Diarylamine Core (Hole Transport) EDG Electron Donating Groups (-OMe, -CH3) Core->EDG EWG Electron Withdrawing Groups (-F, -CN) Core->EWG Bulky Rigid/Bulky Cores (Pyrene, Fluorene) Core->Bulky HOMO_Up Raises HOMO Level (Better Hole Injection) EDG->HOMO_Up HOMO_Down Deepens HOMO Level (High Oxidation Stability) EWG->HOMO_Down Tg_Up Increases Tg (Amorphous Stability) Bulky->Tg_Up

Fig 1: Logical relationship of diarylamine substituents on optoelectronic properties.

Electronic Modulation via Functional Groups

The introduction of electron-donating groups (EDGs) like methoxy (-OMe) or alkyl chains raises the Highest Occupied Molecular Orbital (HOMO), improving hole extraction from the active layer. Conversely, electron-withdrawing groups (EWGs) like fluorine (-F) or cyano (-CN) deepen the HOMO, enhancing oxidation stability and matching the ionization potential of deeper work-function anodes 2[2], 3[3].

Core Engineering for Thermal Stability

To combat the low Tg​ of symmetric diarylamines, asymmetric cores or rigid π -bridges (such as biphenyl or pyrene) are integrated to restrict rotational degrees of freedom. For instance, pyrene-substituted diarylamines exhibit Tg​ values exceeding 380 °C, drastically outperforming standard biphenyl-bridged analogues and ensuring long-term device stability 4[4], 5[5].

Comparative Performance Analysis

The table below synthesizes the optoelectronic properties of benchmark diarylamine derivatives against the industry standard, Spiro-OMeTAD.

Material / Core TypeSubstituentHOMO (eV) Tg​ (°C)Hole Mobility (cm²/Vs)Max PCE (%)
TPD (Biphenyl)Methyl-5.0065~1.0 × 10⁻³N/A (OLEDs)
Spiro-OMeTAD (Spirobifluorene)Methoxy-5.22125~1.0 × 10⁻⁴18.57
TFAP (Fluorene-Pyrene)Methoxy-5.27>200~1.5 × 10⁻⁴19.70
HY6 (Pyrene)Methoxy-5.354431.62 × 10⁻⁴19.34
Bp-OMe (Biphenyl)Methoxy-5.18~110<1.0 × 10⁻⁴15.06

Data extrapolated from 6[6], 4[4], and 5[5].

Analysis: Extending the π -conjugation with rigid pyrene cores (e.g., HY6, TFAP) not only drastically improves thermal stability ( Tg​>400∘C ) but also enhances π

π stacking. This leads to superior hole mobility and Power Conversion Efficiencies (PCE) approaching 20%, outperforming the expensive Spiro-OMeTAD baseline 5[5].

Validated Experimental Workflows

The transition from molecular design to device integration requires rigorous, self-validating methodologies.

ExperimentalWorkflow Synth 1. Buchwald-Hartwig Cross-Coupling Purify 2. Purification (Column/Recryst.) Synth->Purify CV 3. Cyclic Voltammetry (HOMO/LUMO) Purify->CV Device 4. Spin-Coating HTL (Device Integration) CV->Device Test 5. J-V Characterization (PCE & Mobility) Device->Test

Fig 2: Self-validating workflow from Buchwald-Hartwig synthesis to device integration.

Protocol 4.1: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: Traditional nucleophilic aromatic substitution requires harsh conditions that degrade extended π -systems. Buchwald-Hartwig cross-coupling utilizes a Pd catalyst to lower the activation energy, enabling the selective formation of C-N bonds with broad functional group tolerance 7[7].

  • Preparation: In a nitrogen-filled glovebox, combine the aryl halide core (e.g., 1,3,6,8-tetrabromopyrene), the substituted diarylamine (e.g., 4,4'-dimethoxydiphenylamine), Pd₂(dba)₃ (catalyst), and P(t-Bu)₃ (ligand) in anhydrous toluene.

  • Reaction: Add sodium tert-butoxide (base) to deprotonate the amine, facilitating transmetalation. Heat to 110 °C for 24 hours.

  • Validation (Internal Control): Monitor via TLC or LC-MS. The complete disappearance of the aryl halide peak and the emergence of a single high-molecular-weight product validates the absence of unwanted homocoupling side-reactions.

Protocol 4.2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: To ensure efficient hole extraction, the HTM's HOMO must be slightly shallower than the perovskite's valence band. CV provides a direct, empirical measurement of these oxidation potentials 8[8].

  • Setup: Dissolve the diarylamine derivative in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (supporting electrolyte).

  • Measurement: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 50 mV/s.

  • Validation (Self-Validating System): Spike the solution with ferrocene ( Fc/Fc+ ) at the end of the run. By referencing the diarylamine's oxidation onset to the known absolute potential of ferrocene (-4.8 eV vs. vacuum), environmental and instrumental drift are mathematically nullified, ensuring absolute accuracy.

Protocol 4.3: Device Integration via Anti-Solvent Spin-Coating

Causality: The HTM layer must be pinhole-free to prevent electron-hole recombination at the interface. Spin-coating with an anti-solvent wash induces rapid supersaturation, locking the molecules into a smooth, amorphous glass 2[2].

  • Deposition: Dispense 50 μ L of the diarylamine solution (doped with Li-TFSI and 4-tert-butylpyridine to increase conductivity) onto the crystallized perovskite substrate.

  • Spinning: Spin at 4000 rpm for 30 seconds.

  • Validation (Control Device): Fabricate a parallel batch using standard Spiro-OMeTAD. If the baseline Spiro-OMeTAD device fails to reach >18% PCE, the batch is compromised (e.g., due to atmospheric humidity), preventing false-negative evaluations of the novel diarylamine.

References

  • Two Low-Cost and Efficient Hole-Transporting Materials for n–i–p Type Organic–Inorganic Hybrid Perovskite Solar Cells - ACS Omega[Link]

  • Organic Hole-Transport Layers for Efficient, Stable, and Scalable Inverted Perovskite Solar Cells - ResearchGate[Link]

  • 2,7-Bis(diarylamino)-9,9-dimethylfluorenes as Hole-Transport Materials for Organic Light-Emitting Diodes - ResearchGate[Link]

  • Pyrene-based hole transport materials for efficient perovskite solar cells - PMC / NIH[Link]

  • Synthesis, thermal, electrochemical, and photophysical characterization of 1,5-bis(diarylamino)naphthalene derivatives - Canadian Science Publishing[Link]

  • Pyrene-based hole transport materials for efficient perovskite solar cells - TÜBİTAK Academic Journals[Link]

  • SMC Bulletin-Vol-3(1) - Society for Materials Chemistry[Link]

Sources

Validation

Quantitative analysis of 4-bromo-N-methyl-N-phenylaniline in reaction mixtures

Quantitative Analysis of 4-Bromo-N-methyl-N-phenylaniline in Reaction Mixtures: A Comparative Methodological Guide Executive Summary & Chemical Context 4-Bromo-N-methyl-N-phenylaniline (also known as N-methyl-4-bromodiph...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 4-Bromo-N-methyl-N-phenylaniline in Reaction Mixtures: A Comparative Methodological Guide

Executive Summary & Chemical Context

4-Bromo-N-methyl-N-phenylaniline (also known as N-methyl-4-bromodiphenylamine) is a highly valued intermediate in Buchwald-Hartwig cross-coupling reactions and the synthesis of advanced optoelectronic materials[1]. However, quantifying this analyte directly from crude reaction mixtures presents distinct analytical challenges.

As a halogenated tertiary diarylamine, the molecule exhibits high hydrophobicity (LogP ~4.2), steric hindrance around the nitrogen center, and a thermally labile C–Br bond. To achieve rigorous, reproducible quantitation, analytical workflows must be meticulously engineered to prevent analyte loss, thermal degradation, and matrix interference. This guide objectively compares the performance of three primary analytical modalities—RP-HPLC-UV, GC-MS, and LC-MS/MS—and provides self-validating experimental protocols designed for field-proven accuracy.

Methodological Comparison: Quantitative Performance Metrics

To select the optimal analytical pathway, researchers must weigh the required sensitivity against matrix complexity and throughput needs. The table below summarizes the quantitative performance of each method for 4-bromo-N-methyl-N-phenylaniline analysis.

ParameterRP-HPLC-UV (Routine)GC-MS (Impurity Profiling)LC-MS/MS (Trace Genotox)
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mL0.005 µg/mL
Linear Dynamic Range 0.5 – 100 µg/mL0.1 – 50 µg/mL0.005 – 1 µg/mL
Precision (RSD%) < 1.5%< 3.0%< 4.5%
Run Time 8 min15 min10 min
Primary Matrix Interference Co-eluting UV absorbers (e.g., catalysts)Non-volatile salts & heavy ligandsIon suppression (Matrix effect)
Best Use Case High-throughput reaction yield monitoringVolatile byproduct & isomer differentiationTrace-level impurity quantification

Analytical Workflow Visualization

Workflow Sample Crude Reaction Mixture (Matrix: Toluene/Catalyst) Prep Liquid-Liquid Extraction & PTFE Filtration Sample->Prep Decision Select Analytical Pathway Prep->Decision HPLC RP-HPLC-UV Routine Yield Calculation Decision->HPLC High Conc. GCMS GC-MS Volatile Byproduct ID Decision->GCMS Thermal Stability LCMS LC-MS/MS Trace Genotox Profiling Decision->LCMS Trace Limits Data Quantitative Data Synthesis & Kinetic Modeling HPLC->Data GCMS->Data LCMS->Data

Analytical workflow for quantifying 4-bromo-N-methyl-N-phenylaniline in crude reaction mixtures.

Detailed Experimental Protocols & Causality

Every protocol utilized in pharmaceutical and materials research must operate as a self-validating system . This means the methodology inherently controls for extraction losses, instrument drift, and matrix effects.

Protocol 1: Isocratic RP-HPLC-UV (The Workhorse)

This method is optimized for rapid, high-throughput yield calculations of crude reaction aliquots.

Step-by-Step Methodology:

  • Sample Preparation: Quench 50 µL of the crude reaction mixture with 500 µL of Acetonitrile.

  • Filtration (Critical Step): Pass the quenched mixture through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is mandatory. The highly hydrophobic diphenylamine core causes non-specific binding to polar filters like Nylon or Cellulose Acetate, which artificially depresses recovery rates. PTFE ensures >99% analyte transmission.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: 70:30 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: While the tertiary nitrogen in diphenylamines is sterically hindered and weakly basic, unendcapped residual silanols on C18 columns can still induce peak tailing. Formic acid (pH ~2.7) fully protonates these silanols, preventing secondary cation-exchange interactions and ensuring sharp, symmetrical peaks[2].

  • Detection: UV absorbance at 254 nm.

    • Causality: The extended π -conjugation of the diphenylamine system provides a robust chromophore at 254 nm, avoiding the high background noise from organic solvents typically seen at lower wavelengths (e.g., 190 nm)[3].

  • Self-Validation (Matrix Spiking): To validate the run, spike a known concentration of the pure reference standard into a blank reaction matrix (containing the specific Pd-catalyst and ligands used). A recovery rate of 98-102% validates that the transition metals are not chelating or obscuring the analyte.

Protocol 2: GC-MS (Orthogonal Impurity Profiling)

Gas chromatography is ideal for separating structurally similar halogenated isomers, but it requires strict thermal management.

Step-by-Step Methodology:

  • Sample Preparation: Perform a Liquid-Liquid Extraction (LLE) using Hexane and HPLC-grade water. Extract the organic layer.

    • Causality: Direct injection of crude mixtures containing palladium salts or heavy phosphine ligands will rapidly degrade the GC inlet and column. LLE isolates the volatile organics from the inorganic matrix.

  • Internal Standard Addition: Spike the organic layer with 10 µg/mL of Diphenylamine-d10.

    • Causality: This creates a self-validating system. By calculating the response ratio of the analyte to the isotopically labeled internal standard, the method automatically corrects for injection volume variances and matrix-induced signal suppression[4].

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Thermal Program & Inlet Control (Critical Step):

    • Inlet Temperature: Strictly maintained at 250°C.

    • Causality: Temperature control is paramount. Exceeding 280°C in the inlet induces thermal cleavage of the C–Br bond, converting the analyte into N-methyl-N-phenylaniline. This thermal degradation will skew quantitative results and falsely indicate reaction failure.

    • Oven Program: 100°C (hold 1 min) ramp 20°C/min to 280°C (hold 5 min).

References

  • Separation of N-Methylaniline on Newcrom R1 HPLC column. SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFftvXjj4jJsEHBTccc0cctPPjykNkiS_SuZB4LY2vUT6kHU6G-KENQqJ5ebNKenGoeRWyyOQWLdXjewXgO7dmyt0-ADrvQbTrUf6GJAgcz4aZw9UcYjqaMA_9zWQsPAVS2v_yQuZft9bWZDVYIOq-sDNXW6emEE01ZZDr4VXOSt3CWdg==]
  • Quantification of aniline and N-methylaniline in indigo. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYRpxboEVNQ82e1NHYJj8LexLPBMh7g26UErn_PbwRz3g85Tu7UcY9k-yJukgN-desa4J7QBKTMK4bt_8dY2Pc3aa36HmAzSh3vejM7OEs0SOIdWGnPpMqeQ-LM0-dvGiFLbfTf1ThdNZWHw==]
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Comparative

A Comparative Guide to the Functional Properties of Brominated vs. Non-Brominated Diarylamines

For researchers, scientists, and drug development professionals, the diarylamine scaffold represents a privileged structure, forming the core of numerous functional molecules, from pharmaceuticals to materials. The strat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the diarylamine scaffold represents a privileged structure, forming the core of numerous functional molecules, from pharmaceuticals to materials. The strategic modification of this scaffold, for instance, through bromination, can profoundly alter its physicochemical and biological properties. This guide provides an in-depth, objective comparison of the functional properties of brominated versus non-brominated diarylamines, supported by experimental data and detailed methodologies to empower your research and development endeavors.

Introduction: The Diarylamine Scaffold and the Influence of Bromination

Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are a cornerstone in medicinal chemistry and materials science. Their utility stems from their unique electronic properties and their capacity to act as hydrogen-bond donors and radical scavengers. The introduction of a bromine atom onto one or both aryl rings is a common synthetic strategy to modulate these properties. Bromine, as a halogen, exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). The interplay of these electronic effects, coupled with steric considerations, leads to significant alterations in the molecule's reactivity, acidity, redox potential, and biological activity.

Comparative Analysis of Functional Properties

This section will compare the key functional properties of a representative non-brominated diarylamine, diphenylamine, with its brominated counterpart, 4-bromodiphenylamine. While direct, head-to-head comparative studies across all parameters are limited, this guide synthesizes data from various sources to provide a comprehensive overview.

Electronic Properties and Acidity (pKa)

The acidity of the N-H proton in diarylamines is a critical parameter influencing their reactivity and biological interactions. The pKa of the conjugate acid (Ar₂NH₂⁺) is a direct measure of the basicity of the diarylamine.

The Influence of Bromination:

The bromine atom, through its electron-withdrawing inductive effect, is expected to decrease the electron density on the nitrogen atom. This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby decreasing the basicity of the diarylamine. Consequently, the pKa of the conjugate acid of a brominated diarylamine is expected to be lower than that of its non-brominated analog.

CompoundStructurepKa (of conjugate acid)Rationale for the Effect of Bromination
DiphenylamineC₁₂H₁₁N~0.78The two phenyl groups delocalize the nitrogen lone pair, making it a weak base.
4-BromodiphenylamineC₁₂H₁₀BrNExpected to be < 0.78The electron-withdrawing inductive effect of bromine further reduces the electron density on the nitrogen, decreasing its basicity.[1]

Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry

This method relies on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the diarylamine.

  • Preparation of Stock Solution: Prepare a stock solution of the diarylamine in a suitable solvent (e.g., methanol or DMSO).

  • Measurement:

    • Add a small aliquot of the diarylamine stock solution to each buffer solution to a final concentration that gives a measurable absorbance.

    • Record the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.[2]

Redox Properties and Antioxidant Activity

Diarylamines are well-known for their antioxidant properties, primarily acting as radical scavengers by donating the hydrogen atom from the N-H group to a radical species.[3][4] The ease of this hydrogen atom transfer (HAT) is related to the N-H bond dissociation enthalpy (BDE) and the oxidation potential of the diarylamine.

The Influence of Bromination:

The electronic effect of bromine on the antioxidant activity is complex. The electron-withdrawing nature of bromine can increase the N-H BDE, making hydrogen donation more difficult and potentially decreasing antioxidant activity. However, halogen substitution can also influence the stability of the resulting diarylaminyl radical and the overall redox potential of the molecule. In some phenolic systems, bromination has been shown to enhance antioxidant activity.[3][5][6][7]

PropertyNon-Brominated Diarylamine (Diphenylamine)Brominated Diarylamine (4-Bromodiphenylamine)Key Considerations
Oxidation Potential LowerPotentially HigherThe electron-withdrawing bromine can make the molecule more difficult to oxidize.
Antioxidant Activity (DPPH Assay) ModerateVariable - may be enhanced or diminishedThe overall effect depends on the balance of inductive and resonance effects, and the stability of the resulting radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (diphenylamine and 4-bromodiphenylamine) and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a series of dilutions of the test compounds and the standard.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[1][8][9][10][11]

Diagram: Antioxidant Mechanism of Diarylamines

G cluster_0 Radical Scavenging by Diarylamine DPA Ar₂NH (Diarylamine) DPA_Radical Ar₂N• (Diarylaminyl Radical) DPA->DPA_Radical H• donation Radical R• (Free Radical) Neutral RH (Neutralized Molecule) Radical->Neutral H• acceptance

Caption: Radical scavenging mechanism of diarylamines.

Reactivity in Synthetic Transformations

Diarylamines are versatile building blocks in organic synthesis. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

The Influence of Bromination:

A brominated diarylamine can readily participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the position of the bromine atom. This significantly enhances the synthetic utility of the diarylamine scaffold. Non-brominated diarylamines, lacking this reactive handle, are typically limited to reactions involving the N-H bond or electrophilic aromatic substitution on the phenyl rings.

Diagram: Synthetic Utility of Brominated Diarylamines

G cluster_0 Cross-Coupling of 4-Bromodiphenylamine Brominated_DPA 4-Bromodiphenylamine Product 4-R-Diphenylamine (Functionalized Product) Brominated_DPA->Product Coupling_Partner R-B(OH)₂ (Boric Acid) Coupling_Partner->Product Catalyst Pd Catalyst Catalyst->Product

Caption: Suzuki coupling of 4-bromodiphenylamine.

Biological Activity: Cytotoxicity

Diarylamine derivatives are extensively explored as potential anticancer agents. The introduction of substituents, including bromine, can significantly impact their cytotoxic activity.

The Influence of Bromination:

The effect of bromination on cytotoxicity is highly dependent on the specific molecular context, including the position of the bromine atom and the presence of other functional groups. In some cases, halogenation can enhance cytotoxic activity by improving cell membrane permeability or by participating in specific interactions with biological targets. However, in other instances, it may have a detrimental effect.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (diphenylamine and 4-bromodiphenylamine) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). A lower IC₅₀ value indicates greater cytotoxicity.[7][8][9][14][15][16]

Synthesis of Representative Diarylamines

Synthesis of Diphenylamine

A common laboratory synthesis involves the reaction of aniline with aniline hydrochloride at elevated temperatures.[14]

Reaction Scheme:

Synthesis of 4-Bromodiphenylamine

This can be synthesized via a Buchwald-Hartwig amination between 4-bromoaniline and bromobenzene.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Bromodiphenylamine via Buchwald-Hartwig Amination

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromoaniline, bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Conclusion

The bromination of diarylamines is a powerful strategy for modulating their functional properties. The introduction of a bromine atom generally decreases the basicity of the diarylamine and can have a variable effect on its antioxidant and cytotoxic activities. Critically, bromination provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, significantly expanding the chemical space accessible from the diarylamine scaffold. The choice of whether to employ a brominated or non-brominated diarylamine in a research or development program will depend on the specific application and the desired balance of electronic, redox, and reactive properties. The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these important classes of molecules.

References

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  • Pinto-Basto, D., et al. (2009). Antioxidant activity of synthetic diarylamines: A mitochondrial and cellular approach. Mitochondrion, 9(1), 17-26.
  • Santos, C. M. M., et al. (2013). Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 392-399. Available from: [Link]

  • Pinto-Basto, D., et al. (2008). Antioxidant activity of synthetic diarylamines. CORE. Available from: [Link]

  • Peng, L., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 911604. Available from: [Link]

  • Diphenylamine. Wikipedia. Available from: [Link]

  • Karkas, A., et al. (2009). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. The Journal of Physical Chemistry A, 113(13), 3239-3248. Available from: [Link]

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  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguideline. Available from: [Link]

  • Pinto-Basto, D., et al. (2008). Antioxidant activity of synthetic diarylamines. Estudo Geral. Available from: [Link]

  • Shi, W., et al. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6299-6303. Available from: [Link]

  • Li, H., et al. (2020). Synthesis of Novel Multiple-Chlorine Diarylamine Derivatives and their Antiproliferative Activity against Human Cancer Cell Lines. Research Open World. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking New Catalysts for N-Arylation

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds through N-arylation is a cornerstone of modern organic synthesis. The efficiency and versatility of the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds through N-arylation is a cornerstone of modern organic synthesis. The efficiency and versatility of the catalysts employed in these transformations are paramount to accessing novel pharmaceuticals and functional materials. This guide provides an in-depth, objective framework for benchmarking the performance of new catalysts for N-arylation, with a focus on palladium- and copper-catalyzed systems. We will move beyond simple yield reporting to establish a robust, multi-faceted evaluation protocol that ensures scientific integrity and provides actionable insights.

The Landscape of N-Arylation: A Tale of Two Metals

The two most prominent methods for N-arylation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1] While both achieve the coveted C-N bond formation, they operate through distinct mechanisms, influencing their substrate scope, functional group tolerance, and reaction conditions.[1]

  • Ullmann Condensation: This classical copper-catalyzed reaction has experienced a resurgence with the development of ligand-assisted protocols that enable milder reaction conditions.[2] A key advantage is the use of copper, a more abundant and less toxic metal than palladium.[3]

  • Buchwald-Hartwig Amination: A cornerstone of modern cross-coupling chemistry, this palladium-catalyzed reaction is celebrated for its broad substrate scope and high functional group tolerance, often proceeding under relatively mild conditions.[1][4] However, this versatility often comes at the cost of using expensive palladium catalysts and sophisticated phosphine ligands.[1]

The choice between these two methodologies, or a novel catalyst system, necessitates a rigorous and standardized benchmarking protocol to make an informed decision based on empirical data.

Defining Catalyst Performance: Key Metrics for N-Arylation

To objectively compare catalyst performance, we must move beyond single-point yield measurements and embrace a suite of key performance indicators (KPIs).

Performance Metric Definition Importance in Benchmarking
Yield (%) The amount of desired product obtained relative to the theoretical maximum.A fundamental measure of reaction efficiency.
Turnover Number (TON) The number of moles of product formed per mole of catalyst before deactivation.[5][6]Indicates catalyst longevity and stability. A higher TON signifies a more robust catalyst.
Turnover Frequency (TOF) The number of turnovers per unit of time (e.g., h⁻¹).[5][7]A measure of the intrinsic activity or speed of the catalyst.
Substrate Scope The range of different aryl halides and nitrogen nucleophiles that the catalyst can effectively couple.Demonstrates the catalyst's versatility and potential for broad application.
Functional Group Tolerance The ability of the catalyst to perform effectively in the presence of various functional groups on the substrates.Crucial for applications in complex molecule synthesis, such as in drug discovery.[1]
Reaction Conditions The temperature, pressure, solvent, and base required for optimal performance.Milder conditions are generally preferred for energy efficiency and compatibility with sensitive substrates.
Catalyst Loading (mol%) The amount of catalyst used relative to the limiting reagent.Lower catalyst loadings are desirable for cost-effectiveness and reduced metal contamination in the final product.[8]

Calculating TON and TOF:

  • TON = (moles of product) / (moles of catalyst) [9]

  • TOF = TON / reaction time (in hours) [9]

It is imperative to report these metrics under standardized conditions to allow for meaningful comparisons across different catalysts.

A Standardized Benchmarking Protocol

To ensure a fair and unbiased evaluation, we propose a standardized, three-stage benchmarking protocol. This protocol is designed to be a self-validating system, incorporating control experiments and a diverse substrate panel.

Stage 1: Initial Activity Screen

The goal of this stage is to quickly assess the basic competency of a new catalyst system.

Reaction: The N-arylation of a standard, relatively unhindered amine with a common aryl bromide.

  • Aryl Halide: 4-Bromotoluene

  • Amine: Aniline

  • Catalyst Loading: 1 mol%

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene

  • Temperature: 100 °C

  • Time: 24 hours

Methodology:

  • To an oven-dried Schlenk tube, add the palladium or copper precursor and the appropriate ligand.

  • Add the base.

  • Seal the tube, and purge with an inert gas (Argon or Nitrogen).

  • Add the solvent, followed by the aniline and then the 4-bromotoluene via syringe.

  • Place the reaction mixture in a preheated oil bath and stir for 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Upon completion, cool the reaction, quench appropriately, and analyze the crude reaction mixture by a quantitative method (e.g., GC with an internal standard or quantitative NMR) to determine the initial yield.

Control Experiments:

  • No Catalyst: To confirm the reaction is indeed catalyzed.

  • No Ligand: To assess the role of the ligand in the catalytic system.

A catalyst that shows promising yield (>70%) in this initial screen proceeds to Stage 2.

Stage 2: Substrate Scope and Functional Group Tolerance

This stage evaluates the catalyst's versatility across a curated panel of substrates designed to probe electronic and steric effects, as well as functional group compatibility.

Standard Substrate Panel:

Aryl Halide Rationale Nitrogen Nucleophile Rationale
4-ChloroanisoleElectron-rich, less reactive C-Cl bondMorpholineSecondary aliphatic amine
4-BromoacetophenoneElectron-withdrawing groupN-MethylanilineSecondary aromatic amine
2-BromopyridineHeterocyclic substrateIndoleWeakly nucleophilic heterocycle[10]
1-Bromo-3,5-dimethylbenzeneSterically hinderedBenzamideAmide nucleophile
4-Iodo-N,N-dimethylanilineElectron-donating, more reactive C-I bondSulfonamidePoorly nucleophilic substrate[11]

Methodology:

The experimental setup is the same as in Stage 1, using the optimized conditions (if any were identified) or the standard conditions from the initial screen. Each reaction should be run in duplicate to ensure reproducibility.

Stage 3: Performance Metrics and Kinetic Analysis

In this final stage, the most promising catalysts are subjected to a more detailed analysis to determine their TON, TOF, and stability.

Methodology:

  • TON and TOF Determination: Using the most favorable substrate combination from Stage 2, run a series of reactions with progressively lower catalyst loadings (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%). Monitor the reactions over time, taking aliquots at regular intervals for quantitative analysis. This will allow for the calculation of both TON and TOF.[5][7]

  • Catalyst Stability Assessment: A long-term reaction (e.g., 48-72 hours) at a low catalyst loading can provide insights into the catalyst's stability. A linear product formation over time suggests a stable catalyst, whereas a plateau may indicate deactivation.

Data Presentation and Visualization

Clear and concise data presentation is crucial for effective comparison.

Table 1: Comparative Performance of Catalysts in the N-Arylation of 4-Bromotoluene with Aniline

Catalyst System Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) TON TOF (h⁻¹)
New Catalyst A 1.01002495953.96
Pd₂(dba)₃ / Xantphos 1.01002488883.67
CuI / L-proline 5.01102475150.63

Table 2: Substrate Scope Evaluation of New Catalyst A

Entry Aryl Halide Nitrogen Nucleophile Yield (%)
14-ChloroanisoleMorpholine85
24-BromoacetophenoneN-Methylaniline92
32-BromopyridineIndole78
41-Bromo-3,5-dimethylbenzeneBenzamide65
54-Iodo-N,N-dimethylanilineSulfonamide72

Visualizing the Catalytic Process

Understanding the catalytic cycle is fundamental to rational catalyst design and troubleshooting.

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition Complex A->B + Ar-X C Pd(II)-Amido Complex B->C + R₂NH, Base C->A Reductive Elimination D Product C->D

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis prep1 Weigh Catalyst & Ligand prep2 Add Base prep1->prep2 prep3 Inert Atmosphere prep2->prep3 prep4 Add Solvent & Reagents prep3->prep4 react1 Heat to Temperature prep4->react1 react2 Stir & Monitor (TLC, GC-MS) react1->react2 analysis1 Work-up react2->analysis1 analysis2 Purification analysis1->analysis2 analysis3 Characterization (NMR, MS) analysis2->analysis3

Caption: A generalized experimental workflow for benchmarking N-arylation catalysts.

Conclusion: Towards Rational Catalyst Selection

The development of novel catalysts for N-arylation is a dynamic and impactful field of research. By adopting a standardized and comprehensive benchmarking protocol, the scientific community can ensure that new catalysts are evaluated in a rigorous and comparable manner. This approach, which emphasizes key performance metrics beyond simple yield, will accelerate the discovery and implementation of truly superior catalytic systems, ultimately benefiting the fields of drug discovery, materials science, and beyond.

References

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Comparative

A Comparative Guide to the Dihedral Angles of N-Phenylaniline Derivatives: Structural Insights and Measurement Methodologies

For researchers and professionals in materials science and drug development, understanding the three-dimensional conformation of molecules is paramount. The N-phenylaniline (diphenylamine) scaffold is a cornerstone in va...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, understanding the three-dimensional conformation of molecules is paramount. The N-phenylaniline (diphenylamine) scaffold is a cornerstone in various applications, from antioxidants to advanced organic electronic materials. The seemingly simple twist between its two phenyl rings—the dihedral angle—is a critical parameter that governs the molecule's electronic properties, steric accessibility, and overall function. This guide provides an in-depth comparison of the dihedral angles in various N-phenylaniline derivatives, supported by experimental and computational data, and details the methodologies used to determine this crucial structural feature.

The Significance of the Dihedral Angle in N-Phenylaniline

N-phenylaniline consists of two benzene rings linked by a nitrogen atom. The conformation of the molecule is largely defined by the torsion or dihedral angles around the C-N bonds. This is typically described by the angle between the planes of the two aromatic rings. This angle dictates the extent of π-conjugation across the molecule. A planar conformation (0° dihedral angle) would maximize orbital overlap, facilitating electron delocalization, but is strongly disfavored due to severe steric repulsion between hydrogen atoms on the ortho positions of the rings. Conversely, a perpendicular arrangement (90° dihedral angle) minimizes steric clash but eliminates π-conjugation.

Therefore, the final observed dihedral angle is a delicate balance of competing factors:

  • Steric Hindrance : The primary driver for non-planarity is the repulsion between substituents on the phenyl rings, especially at the ortho positions. Larger groups lead to greater twisting.[1][2][3][4][5]

  • Electronic Effects : The nature of substituents (electron-donating or -withdrawing) can influence the electronic structure and the degree of resonance stabilization, subtly affecting the preferred angle.

  • Environmental Factors : In the solid state, the conformation is heavily influenced by crystal packing forces, such as hydrogen bonds and π-stacking, which can lock the molecule into a specific, sometimes unexpected, conformation.[6] The phase (gas, liquid, or solid) can also alter the preferred geometry.

Figure 1: Structure of N-phenylaniline showing the dihedral angle.
Methodologies for Dihedral Angle Determination

A multi-faceted approach combining experimental techniques and computational modeling provides the most comprehensive understanding of molecular conformation.

Experimental Techniques
  • Single-Crystal X-ray Diffraction (SC-XRD) : This is the definitive method for determining the three-dimensional structure of molecules in the solid state.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map, yielding the atomic coordinates of the molecule.[8] From these coordinates, bond lengths, bond angles, and dihedral angles can be calculated with high accuracy. The primary limitation is the necessity of growing high-quality single crystals, and the resulting structure is representative of the solid-state conformation, which may be influenced by packing forces.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While less direct than SC-XRD for a single angle measurement, solid-state NMR (ssNMR) is a powerful tool for obtaining angular restraints, especially for non-crystalline or aggregated materials.[9][10] Techniques like Rotational-Echo Double Resonance (REDOR) can measure the relative orientations of anisotropic interactions, such as dipolar couplings between specific nuclei (e.g., ¹³C-¹⁵N).[9] This information can be directly correlated to dihedral angles within the molecular backbone.

Computational Chemistry
  • Density Functional Theory (DFT) : DFT has become an indispensable tool for predicting molecular structures and energetics. By solving the Schrödinger equation with approximations, DFT can calculate the potential energy of a molecule as a function of its geometry. To determine the preferred dihedral angle, a "relaxed potential energy surface scan" is performed. This involves systematically rotating one phenyl ring relative to the other and optimizing the rest of the molecular geometry at each step. The angle corresponding to the lowest energy is the predicted most stable conformation in the gas phase. This method is excellent for isolating the inherent steric and electronic effects from environmental influences.[11]

G cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Data Analysis crystal Grow Single Crystal xray Perform SC-XRD Analysis crystal->xray coords Obtain Atomic Coordinates xray->coords nmr_sample Prepare Sample (e.g., isotopic labeling) nmr_acq Acquire Solid-State NMR Data (e.g., REDOR) nmr_sample->nmr_acq calc Calculate Dihedral Angle nmr_acq->calc Correlate dipolar coupling data build Build Initial 3D Structure dft Perform DFT Potential Energy Scan build->dft energy Identify Minimum Energy Conformation dft->energy coords->calc result result calc->result Final Structure & Angle energy->calc

Figure 2: Workflow for determining dihedral angles in N-phenylaniline derivatives.
Comparative Analysis of N-Phenylaniline Derivatives

The dihedral angle in N-phenylaniline derivatives is highly sensitive to the nature and position of substituents. The following table summarizes experimental and computational data for several derivatives, illustrating these effects.

DerivativeSubstituent(s)Dihedral Angle (°)MethodKey Influencing Factor(s)Reference
Unsubstituted
N-PhenylanilineNone~26DFTSteric (H-H repulsion)[11]
Electron-Donating Groups
4-Methoxy-N-phenylaniline4-OCH₃59.9 (2)SC-XRDSteric, Crystal Packing
2-Methoxy-5-phenylaniline2-OCH₃, 5-Phenyl7.1(3), 23.5(2), 29.2(2)SC-XRDCrystal Packing, Steric
Electron-Withdrawing Groups
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)anilineN-(4-NO₂Ph), N-(4-OEtPh), 4-OEt69.3 to 78.6SC-XRDSteric Crowding, Electronics[12]
Bulky Groups
2-(10-Bromoanthracen-9-yl)-N-phenylaniline2-(10-Bromoanthracen-9-yl)62.0 / 87.5SC-XRDExtreme Steric Hindrance
Analysis of Trends
  • Baseline (Unsubstituted N-Phenylaniline) : Even without any substituents other than hydrogen, the molecule is significantly twisted. Computational studies predict a dihedral angle of around 26° is required to alleviate the steric clash between the ortho-hydrogens on adjacent rings.[11] This establishes that non-planarity is an intrinsic feature of the scaffold.

  • Electron-Donating Groups (EDGs) : The case of 4-Methoxy-N-phenylaniline, with a dihedral angle of 59.9°, shows a significant deviation from the unsubstituted parent.[6] While the 4-methoxy group itself imparts minimal steric hindrance, its electronic influence combined with the forces of crystal packing leads to this more twisted conformation in the solid state. The structure of 2-Methoxy-5-phenylaniline is particularly revealing, as it crystallizes with three independent molecules in the unit cell, each exhibiting a different dihedral angle (7.1°, 23.5°, and 29.2°). This phenomenon, known as conformational polymorphism, powerfully illustrates how subtle differences in intermolecular interactions during crystal formation can overcome the intrinsic energetic preference, trapping molecules in different rotational states.

  • Electron-Withdrawing Groups (EWGs) & N,N-Disubstitution : The triphenylamine derivative, 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline, demonstrates the combined effect of steric crowding and strong electronic perturbation. With three phenyl rings attached to the central nitrogen, steric hindrance is dramatically increased. The dihedral angles between the rings are large, ranging from 69.3° to 78.6°, forcing the molecule into a propeller-like conformation.[12] The electron-withdrawing nitro group also significantly influences the electronic structure, making such compounds useful in materials for electronics.

  • Extreme Steric Hindrance : The most dramatic effect is seen with the introduction of a very bulky group near the N-H bridge. In 2-(10-Bromoanthracen-9-yl)-N-phenylaniline, the massive anthracene moiety forces the adjacent phenyl rings to adopt nearly perpendicular orientations. The dihedral angles are 62.0° and a striking 87.5°, demonstrating that when steric demands are high, they completely dominate the conformational landscape.

Detailed Protocol: Dihedral Angle Determination via DFT

This protocol outlines the steps for calculating the preferred dihedral angle of a substituted N-phenylaniline using Density Functional Theory (DFT).

Objective : To find the minimum-energy conformation by mapping the potential energy surface as a function of the C-N-C-C dihedral angle.

Software : A molecular modeling suite (e.g., Gaussian, ORCA) and a visualization program (e.g., GaussView, Avogadro).

Step-by-Step Methodology
  • Construct the Initial Molecule :

    • Using a molecular builder, construct the N-phenylaniline derivative of interest.

    • Perform an initial, quick geometry optimization using a low-level method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.

  • Define the Dihedral Angle for Scanning :

    • Identify the four atoms defining the key dihedral angle. For N-phenylaniline, this would typically be a sequence like C(ortho)-C(ipso)-N-C(ipso).

  • Set Up the Relaxed Potential Energy Surface (PES) Scan :

    • This is the core of the experiment. The goal is to rotate one phenyl ring relative to the other while allowing all other geometric parameters (bond lengths, angles) to relax to their optimal values at each step.

    • Causality : A rigid scan (where only the dihedral angle changes) would give an inaccurate, artificially high energy profile. A relaxed scan correctly maps the minimum energy path for the rotation.

    • Parameters :

      • Scan Coordinate : The dihedral angle defined in Step 2.

      • Scan Range : 0° to 180° is sufficient due to symmetry.

      • Step Size : A step size of 10° provides a good balance between accuracy and computational cost.

      • Level of Theory : Choose a reliable DFT functional and basis set. B3LYP/6-31G(d,p) is a common and effective choice for organic molecules.

  • Execute the Calculation :

    • Submit the calculation. This may take several hours depending on the size of the molecule and the computational resources available.

  • Analyze the PES Scan Results :

    • Plot the calculated energy versus the dihedral angle. The resulting curve will show energy minima (stable conformers) and maxima (rotational barriers).

    • Identify the angle corresponding to the global energy minimum. This is the predicted equilibrium dihedral angle.

  • Full Optimization and Frequency Calculation :

    • Take the geometry from the lowest energy point of the scan and perform a full, unconstrained geometry optimization at the same or a higher level of theory.

    • Causality : This refines the structure to the precise minimum on the potential energy surface.

    • Following optimization, perform a frequency calculation. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Final Data Extraction :

    • From the final optimized output file, extract the precise value of the dihedral angle.

G start Start build 1. Build 3D Molecular Structure start->build define 2. Define C-N-C-C Dihedral Atoms build->define setup_scan 3. Set up Relaxed PES Scan (e.g., B3LYP/6-31G(d,p), 0-180°, 10° steps) define->setup_scan run_scan 4. Execute Scan Calculation setup_scan->run_scan analyze_scan 5. Analyze Energy vs. Angle Plot & Identify Global Minimum run_scan->analyze_scan optimize 6. Full Optimization of Minimum Energy Structure analyze_scan->optimize frequency 7. Perform Frequency Calculation (Confirm no imaginary frequencies) optimize->frequency extract 8. Extract Final Dihedral Angle frequency->extract end End extract->end

Figure 3: Step-by-step workflow for determining a dihedral angle using DFT.
Conclusion

The dihedral angle of N-phenylaniline derivatives is a fundamental structural parameter that is dictated by a nuanced interplay of steric repulsion, electronic interactions, and solid-state packing forces. This guide demonstrates that while the unsubstituted diphenylamine core is intrinsically non-planar, the degree of twisting can be precisely tuned. Bulky ortho-substituents dramatically increase the dihedral angle, often approaching 90°, effectively isolating the phenyl rings electronically. Conversely, crystal packing forces can lead to conformational polymorphism, trapping molecules in various states, some of which may be nearly planar. A combined strategy utilizing high-resolution experimental methods like SC-XRD and predictive computational techniques like DFT is essential for a complete understanding of these conformational dynamics. This knowledge is critical for the rational design of new materials and therapeutic agents where the three-dimensional structure is inextricably linked to function.

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